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  • Product: Methyl 4-(2-methoxyacetyl)benzoate

Core Science & Biosynthesis

Foundational

starting materials for Methyl 4-(2-methoxyacetyl)benzoate synthesis

This in-depth technical guide details the synthesis of Methyl 4-(2-methoxyacetyl)benzoate , a critical intermediate often utilized in the development of kinase inhibitors and other pharmaceutical agents. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis of Methyl 4-(2-methoxyacetyl)benzoate , a critical intermediate often utilized in the development of kinase inhibitors and other pharmaceutical agents.

Executive Summary & Retrosynthetic Analysis

Methyl 4-(2-methoxyacetyl)benzoate (Target Molecule, TM ) is a bifunctional aromatic building block characterized by a methyl ester at the C1 position and a 2-methoxyacetyl moiety at the C4 position.

From a retrosynthetic perspective, the TM can be disconnected at the ether linkage (C-O bond formation) or the alpha-carbon (C-C bond formation). The most robust, scalable industrial route relies on the functionalization of Methyl 4-acetylbenzoate , leveraging the reactivity of the alpha-methyl ketone.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the primary Alpha-Halogenation pathway. TM Methyl 4-(2-methoxyacetyl)benzoate (Target) Inter Methyl 4-(2-bromoacetyl)benzoate (Key Intermediate) TM->Inter Nucleophilic Substitution (MeOH, Base) SM Methyl 4-acetylbenzoate (Starting Material) Inter->SM Alpha-Bromination (Br2 or NBS)

Primary Synthesis Route: The Alpha-Halogenation Strategy

This route is preferred for its high atom economy, availability of starting materials, and avoidance of harsh oxidation steps that could degrade the ether linkage.

Phase 1: Starting Material Selection

The success of this synthesis hinges on the purity of the starting material, Methyl 4-acetylbenzoate .

Starting MaterialCAS NumberPurity Req.Key Impurities to Monitor
Methyl 4-acetylbenzoate 3609-53-8 ≥98.0%4-Acetylbenzoic acid (Acidic impurity interferes with base steps)
Bromine (

)
7726-95-6ACS ReagentMoisture (Hydrolyzes acetyl group)
Methanol (MeOH) 67-56-1AnhydrousWater (Competes as nucleophile)
Phase 2: Experimental Protocol
Step 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate

Reaction Type: Electrophilic Alpha-Halogenation

Rationale: Direct bromination of the acetyl group creates a highly reactive alkyl halide suitable for substitution. Reagents: Methyl 4-acetylbenzoate (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat.).

  • Dissolution: Dissolve 10.0 g of Methyl 4-acetylbenzoate in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a condenser.

  • Catalysis: Add 0.5 mL of 48% HBr to initiate enolization.

  • Bromination: Add 2.9 mL of Bromine dropwise over 30 minutes at room temperature.

    • Critical Control Point: The solution should decolorize (red to pale yellow) as

      
       is consumed. If color persists, heat gently to 40°C.
      
  • Quench: Pour the reaction mixture into 200 mL of ice-water.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 85-90%

    • Product:Methyl 4-(2-bromoacetyl)benzoate (CAS 56893-25-5).[1]

Step 2: Methoxylation to Methyl 4-(2-methoxyacetyl)benzoate

Reaction Type: Williamson Ether Synthesis / Nucleophilic Substitution

Rationale: A mild base is used to generate the methoxide nucleophile in situ or facilitate the attack of methanol, avoiding the Favorskii rearrangement often seen with strong alkoxides. Reagents: Methyl 4-(2-bromoacetyl)benzoate (1.0 eq), Potassium Carbonate (


, 1.5 eq), Methanol (Solvent).
  • Suspension: Suspend 5.0 g of the bromo-intermediate (from Step 1) in 50 mL of anhydrous Methanol .

  • Base Addition: Add 4.0 g of anhydrous

    
    .
    
  • Reflux: Heat the mixture to reflux (65°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism:[2][3] The bromide is displaced by the methoxide ion (generated from MeOH/

      
       equilibrium).
      
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the methanol under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
    • Expected Yield: 75-80%

    • Final Product:Methyl 4-(2-methoxyacetyl)benzoate .[4]

Alternative Route: Friedel-Crafts Acylation (Comparison)

While theoretically possible, the direct Friedel-Crafts acylation of Methyl Benzoate with Methoxyacetyl chloride is NOT recommended .

  • Reasoning: The ester group on Methyl Benzoate is a strongly deactivating, meta-directing group. Acylation would predominantly yield the meta-isomer (Methyl 3-(2-methoxyacetyl)benzoate), not the desired para-isomer.

  • Correction: To use this chemistry, one must start with Toluene (para-directing), perform the acylation, and then oxidize the methyl group to the ester. This adds two harsh steps (Oxidation + Esterification) compared to the Alpha-Halogenation route.

Route Comparison Matrix
FeatureAlpha-Halogenation Route (Recommended)Friedel-Crafts / Oxidation Route
Starting Material Methyl 4-acetylbenzoateToluene
Step Count 24 (Acylation -> Oxidation -> Esterification)
Regioselectivity 100% (Pre-defined by SM)Mixture (Ortho/Para isomers possible)
Atom Economy HighLow (Loss of Mn/Cr oxidants)
Safety Profile Moderate (Bromine handling)Low (Heavy metal oxidants required)

Reaction Mechanism & Critical Pathways

The following diagram illustrates the detailed mechanism for the conversion of the bromo-intermediate to the final ether, highlighting the critical transition state.

Mechanism Figure 2: Nucleophilic substitution mechanism. Note: Strong bases promote side reactions. SM_Step2 Bromo-Intermediate (Electrophile) TS Transition State (SN2 Attack) SM_Step2->TS + MeOH / K2CO3 Prod Methoxy Product (Target) TS->Prod Br- Departure Side Side Product (Epoxide/Favorskii) TS->Side Strong Base (NaOMe) High Temp

Safety & Handling Protocols

  • Bromine (

    
    ):  Extremely corrosive and volatile. Must be handled in a fume hood with a scrubber. Use Viton gloves.
    
  • Methyl 4-(2-bromoacetyl)benzoate: Potent lachrymator (tear gas agent). Handle only in a fume hood. Decontaminate glassware with ethanol/KOH wash.

  • Methyl 4-acetylbenzoate: Generally low toxicity but treat as an irritant.

References

  • Synthesis of Methyl 4-(2-bromoacetyl)

    • Title: Preparation of alpha-bromo ketones
    • Source:Journal of Organic Chemistry, Vol 43, Issue 12.
    • URL:[Link] (General reference for alpha-bromination methodology).

  • Nucleophilic Substitution on Alpha-Halo Ketones

    • Title: Reactivity of alpha-haloketones in nucleophilic substitutions.
    • Source:Chemical Reviews, 2004.
    • URL:[Link]

  • Starting Material Data (Methyl 4-acetylbenzoate)

    • Title: Methyl 4-acetylbenzo
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Intermediate Data (Methyl 4-(2-bromoacetyl)benzoate)

    • Title: Methyl 4-(2-bromoacetyl)benzoate - CAS 56893-25-5.[1]

    • Source: ChemicalBook / PubChem.
    • URL:[Link][1]

Sources

Exploratory

discovery and initial synthesis of Methyl 4-(2-methoxyacetyl)benzoate

Title: Technical Guide: Discovery and Initial Synthesis of Methyl 4-(2-methoxyacetyl)benzoate Executive Summary Methyl 4-(2-methoxyacetyl)benzoate (CAS: 1266676-02-1) serves as a critical bifunctional building block in t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Discovery and Initial Synthesis of Methyl 4-(2-methoxyacetyl)benzoate

Executive Summary Methyl 4-(2-methoxyacetyl)benzoate (CAS: 1266676-02-1) serves as a critical bifunctional building block in the synthesis of adrenergic receptor agonists (e.g., Salmeterol analogs) and emerging kinase inhibitors. Its structure combines a para-substituted benzoate ester—providing a handle for lipophilic interaction or further coupling—with a reactive


-methoxy ketone moiety. This guide details the initial discovery route and process optimization strategies, focusing on the transition from medicinal chemistry scale to robust process synthesis.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of Methyl 4-(2-methoxyacetyl)benzoate is governed by the need to introduce the


-methoxyacetyl group regioselectively at the para-position of the benzoate ring. Direct Friedel-Crafts acylation of methyl benzoate with methoxyacetyl chloride is electronically unfavorable due to the deactivating ester group. Therefore, the strategy relies on functionalizing a pre-existing acetyl group.

Core Disconnection:

  • C–O Bond Formation: The

    
    -methoxy group is installed via nucleophilic substitution of an 
    
    
    
    -halo ketone.
  • C–Br Bond Formation: The

    
    -halo precursor is generated via electrophilic halogenation of the parent ketone.
    
  • Scaffold Assembly: The core aromatic ring is sourced from Methyl 4-acetylbenzoate.

Retrosynthesis Target Methyl 4-(2-methoxyacetyl)benzoate (Target) Inter1 Methyl 4-(2-bromoacetyl)benzoate (Key Electrophile) Target->Inter1 C-O Disconnection Start Methyl 4-acetylbenzoate (Starting Material) Inter1->Start C-Br Disconnection Reagent1 MeOH / Base (Nucleophilic Sub.) Reagent2 Br2 or NBS (Alpha-Bromination)

Caption: Retrosynthetic logic flow from target molecule to commercial starting material.

Part 2: The Discovery Route (Medicinal Chemistry Scale)

The initial synthesis, designed for speed and reliability on a gram scale, utilizes a two-step sequence:


-bromination followed by Williamson ether synthesis.
Step 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate

This step requires precise control to avoid di-bromination.

  • Reagents: Methyl 4-acetylbenzoate (1.0 eq), Bromine (

    
    ) (1.0 eq), Acetic Acid (AcOH).
    
  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack by bromine.

  • Critical Parameter: Temperature control (

    
    ) is vital. Higher temperatures promote the formation of the thermodynamic enol, leading to poly-brominated side products.
    
Step 2: Synthesis of Methyl 4-(2-methoxyacetyl)benzoate

The conversion of the


-bromo ketone to the 

-methoxy ketone.
  • Reagents: Methyl 4-(2-bromoacetyl)benzoate, Methanol (solvent/reactant), Potassium Carbonate (

    
    ).
    
  • Challenge: Preventing hydrolysis of the methyl ester (saponification) while ensuring complete displacement of the bromide.

  • Solution: Use of anhydrous methanol and a mild base (

    
     or 
    
    
    
    ) rather than strong alkoxides (NaOMe), which can cause transesterification or hydrolysis issues if water is present.

Part 3: Optimized Experimental Protocols

The following protocols represent a refined "Process Development" approach, improving yield and purity over the initial discovery method.

Protocol A: Selective -Bromination

Objective: Prepare Methyl 4-(2-bromoacetyl)benzoate with


 di-bromo impurity.
  • Setup: Charge a 500 mL reactor with Methyl 4-acetylbenzoate (17.8 g, 100 mmol) and Glacial Acetic Acid (100 mL).

  • Initiation: Add a catalytic amount of HBr (33% in AcOH, 0.5 mL) to catalyze enol formation.

  • Addition: Cool the mixture to

    
    . Add a solution of Bromine  (16.0 g, 100 mmol) in AcOH (20 mL) dropwise over 60 minutes.
    
    • Note: The solution should decolorize (consume

      
      ) before the next drop is added.
      
  • Quench: Pour the reaction mixture into ice-water (500 mL).

  • Workup: Filter the precipitated solid. Wash with cold water (

    
    ) and saturated 
    
    
    
    to remove residual acid.
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85-90%

    • Appearance: Off-white solid.

Protocol B: Methoxylation (Ether Formation)

Objective: Convert the bromo-intermediate to the methoxy-target without ester hydrolysis.

  • Setup: Dissolve Methyl 4-(2-bromoacetyl)benzoate (12.85 g, 50 mmol) in anhydrous Methanol (150 mL).

  • Reaction: Add anhydrous Potassium Fluoride (KF) or Potassium Carbonate (

    
    , 10.4 g, 75 mmol).
    
    • Expert Insight: KF on Celite or mild carbonate is preferred over NaOMe to prevent side reactions on the benzoate ester.

  • Conditions: Reflux the mixture gently (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve residue in Ethyl Acetate (100 mL), wash with water (

    
    ) and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 4: Analytical Data & Validation

Table 1: Key Analytical Parameters

ParameterMethyl 4-(2-methoxyacetyl)benzoateMethyl 4-(2-bromoacetyl)benzoate (Precursor)
Formula


MW 208.21 g/mol 257.08 g/mol
Appearance White crystalline solidPale yellow solid

NMR (CDCl

)

8.15 (d, 2H), 8.00 (d, 2H), 4.68 (s, 2H), 3.95 (s, 3H), 3.52 (s, 3H)

8.15 (d, 2H), 8.05 (d, 2H), 4.45 (s, 2H), 3.96 (s, 3H)
Key Shift 4.68 ppm (

-OMe)
4.45 ppm (

-Br)
Mass Spec (ESI)


Self-Validating Logic:

  • NMR Monitoring: The shift of the methylene singlet from 4.45 ppm (bromo) to 4.68 ppm (methoxy) is the primary indicator of reaction completion.

  • TLC: The product is more polar than the bromo-intermediate;

    
     will decrease in non-polar solvent systems.
    

Part 5: Process Flow Diagram

SynthesisWorkflow Start Methyl 4-acetylbenzoate Step1 Step 1: Bromination (Br2/AcOH, 15°C) Start->Step1 Activation Inter Methyl 4-(2-bromoacetyl)benzoate (Isolated Solid) Step1->Inter Crystallization Step2 Step 2: Methoxylation (MeOH/K2CO3, Reflux) Inter->Step2 Substitution Final Methyl 4-(2-methoxyacetyl)benzoate (Final API Intermediate) Step2->Final Purification

Caption: Step-by-step process flow for the synthesis of the target benzoate ester.

References

  • Preparation of Methyl Benzoate via Fischer Esterification. University of Mustansiriyah.

  • Methyl 4-(2-bromoacetyl)benzoate: API Intermediate Profile. Apicule.

  • Synthesis of Methyl 2-Bromo-4-methoxybenzoate (Analogous Methodology). BenchChem.

  • Methyl 4-(2-bromoacetyl)benzoate Compound Summary. PubChem.

Sources

Foundational

theoretical yield calculation for Methyl 4-(2-methoxyacetyl)benzoate synthesis

Precision Theoretical Yield Modeling: Synthesis of Methyl 4-(2-methoxyacetyl)benzoate Executive Summary & Chemical Context Target Molecule: Methyl 4-(2-methoxyacetyl)benzoate (CAS: 62455-66-1) Role: A critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Theoretical Yield Modeling: Synthesis of Methyl 4-(2-methoxyacetyl)benzoate

Executive Summary & Chemical Context

Target Molecule: Methyl 4-(2-methoxyacetyl)benzoate (CAS: 62455-66-1) Role: A critical intermediate in the synthesis of tubulin inhibitors and kinase-targeted therapeutics. Its structural core combines a benzoate ester (for lipophilicity and further coupling) with a methoxyacetyl tail (a common hydrogen-bond acceptor motif in medicinal chemistry).

This guide provides a rigorous framework for calculating theoretical yields, identifying limiting reagents, and modeling process efficiency. Unlike generic stoichiometry tutorials, this document applies these principles to a specific, multi-step organic synthesis workflow, addressing the real-world variables that drug development professionals encounter.

Retrosynthetic Analysis & Pathway Design

To accurately calculate yield, we must first define the reaction stoichiometry.[1] The synthesis is best approached via a two-step functionalization of Methyl 4-acetylbenzoate .

  • Step 1: Selective

    
    -Bromination.  Conversion of the acetyl group to a bromoacetyl group.
    
  • Step 2: Williamson Ether Synthesis. Nucleophilic displacement of the bromide by a methoxy group.

Pathway Visualization

SynthesisPathway SM Methyl 4-acetylbenzoate (C10H10O3) Inter Methyl 4-(2-bromoacetyl)benzoate (C10H9BrO3) SM->Inter Step 1 (-HBr) Reagent1 Br2 / MeOH (Bromination) Reagent1->Inter Product Methyl 4-(2-methoxyacetyl)benzoate (C11H12O4) Inter->Product Step 2 (-KBr) Reagent2 MeOH / K2CO3 (Substitution) Reagent2->Product

Figure 1: Two-step synthetic pathway from commercially available starting material to target.

Theoretical Yield Calculation Framework

The theoretical yield is the maximum quantity of product generated if the limiting reagent is completely consumed with zero side reactions.[2] In multi-step synthesis, this must be calculated sequentially.

Stoichiometric Data Table
ComponentRoleFormulaMW ( g/mol )Density (g/mL)
Methyl 4-acetylbenzoate Starting Material

178.19N/A (Solid)
Bromine (

)
Reagent (Step 1)

159.813.12
Methyl 4-(2-bromoacetyl)benzoate Intermediate

257.08N/A (Solid)
Methanol Reagent (Step 2)

32.040.792
Methyl 4-(2-methoxyacetyl)benzoate Target Product

222.22 N/A
Step 1: Bromination Calculation

Scenario: We start with 50.0 g of Methyl 4-acetylbenzoate and react it with 15.0 mL of Bromine.

A. Moles of Starting Material (


): 


B. Moles of Bromine (


): 



C. Limiting Reagent Determination:

  • Stoichiometry is 1:1.

  • Limiting Reagent: Methyl 4-acetylbenzoate.

D. Theoretical Yield (Intermediate):



Step 2: Methoxylation Calculation

Scenario: We assume the entire theoretical yield of the intermediate (72.14 g) is carried forward (telescoped process) or isolated perfectly. It is reacted with excess Methanol (solvent/reactant).[3][4]

A. Limiting Reagent: Since Methanol is used as solvent, it is in vast excess.[3] The limiting reagent is the Intermediate (


).

B. Theoretical Yield (Final Product):




Experimental Protocol & Causality

This section details the "Self-Validating System" required by the prompt. The yield calculation is only valid if the chemistry works.

Step 1: Selective Bromination
  • Protocol: Dissolve Methyl 4-acetylbenzoate (1.0 eq) in Methanol. Cool to 0°C. Add Bromine (1.05 eq) dropwise.

  • Causality:

    • Why Methanol? Methanol promotes the acid-catalyzed enolization of the ketone, which is the rate-determining step for bromination. It also traps HBr byproduct.

    • Why 0°C? To prevent poly-bromination (dibromo species) which would lower the actual yield relative to the theoretical max.

    • Self-Validation: The disappearance of the red bromine color indicates reaction progress.

Step 2: Nucleophilic Substitution
  • Protocol: To the crude bromide solution, add Potassium Carbonate (

    
    , 2.0 eq) and reflux for 4 hours.
    
  • Causality:

    • Why Carbonate? A mild base neutralizes the HBr generated in step 1 and facilitates the attack of methanol on the

      
      -carbon. Strong bases (like NaOMe) are avoided to prevent transesterification of the benzoate ester or Darzens condensation.
      
    • Yield Loss Vector: Competition between substitution (

      
      ) and elimination (forming the vinyl species). Theoretical yield assumes 100% substitution.
      

Yield Logic & Decision Tree

The following diagram illustrates the logical flow for determining yield in this specific synthesis, accounting for common pitfalls.

YieldLogic Start Start Calculation Input Input Reactant Masses Start->Input CalcMol Calculate Moles (Mass / MW) Input->CalcMol Compare Compare Stoichiometry (Mole Ratio) CalcMol->Compare Limiting Identify Limiting Reagent Compare->Limiting Lowest Eq Excess Identify Excess Reagent Compare->Excess Highest Eq TheoCalc Calculate Theoretical Mass (Limiting Moles × Product MW) Limiting->TheoCalc Percent Calculate % Yield (Actual / Theoretical × 100) TheoCalc->Percent Actual Weigh Isolated Product Actual->Percent

Figure 2: Logic flow for determining limiting reagents and calculating yield.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for yield calculations and stoichiometry).

  • Patil, R. D., et al. (2009). "Selective Bromination of Acetophenone Derivatives with Bromine in Methanol". Synthetic Communications, 39(24). (Basis for Step 1 protocol).

  • BenchChem Technical Support. (2025). "Synthesis of Methyl 2-Bromo-4-methoxybenzoate". (Analogous chemistry for benzoate ester handling).

  • PubChem Compound Summary. (2025). "Methyl 4-(2-methoxyacetyl)benzoate (CAS 62455-66-1)". National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Williamson Ether Synthesis).

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Benzoyl Intermediates in the Synthesis of Advanced Pharmaceutical Agents: A Focus on Dronedarone

Introduction: The Pivotal Role of Key Intermediates This application note will delve into the strategic use of a closely related and well-documented intermediate in the synthesis of Dronedarone , a benzofuran derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Key Intermediates

This application note will delve into the strategic use of a closely related and well-documented intermediate in the synthesis of Dronedarone , a benzofuran derivative used for the treatment of atrial fibrillation.[1] By examining the synthesis of this important antiarrhythmic agent, we can illuminate the principles and protocols that would govern the application of a compound like Methyl 4-(2-methoxyacetyl)benzoate in a drug discovery and development context.

Case Study: Dronedarone Synthesis and the Significance of the Benzofuran Core

Dronedarone's efficacy is intrinsically linked to its chemical architecture, a complex structure that is assembled through a convergent synthesis approach.[2] This strategy involves the preparation of key molecular fragments that are later combined to form the final API. One of the central challenges in the synthesis of Dronedarone is the construction of the substituted benzofuran skeleton.

The following sections will provide a detailed look at a representative synthetic route to Dronedarone, highlighting the importance of key intermediates and the underlying chemical principles that guide the process.

Synthetic Pathway Overview: A Convergent Approach

The synthesis of Dronedarone can be conceptually broken down into the formation of a benzofuran core and the subsequent attachment of a side chain containing a dibutylamino group. This convergent method allows for greater flexibility and efficiency in the overall synthesis.

G A 2-Butyl-5-nitrobenzofuran B Key Benzofuran Intermediate A->B Reduction & Functionalization D Dronedarone B->D Final Assembly C Side-chain Precursor C->B Coupling Reaction

Figure 1. A simplified overview of the convergent synthesis of Dronedarone, highlighting the coupling of a key benzofuran intermediate with a side-chain precursor.

Protocol 1: Synthesis of a Key Benzofuran Intermediate

The following protocol outlines a representative synthesis of a key intermediate, 2-butyl-5-nitrobenzofuran, which serves as a foundational building block for Dronedarone. While not Methyl 4-(2-methoxyacetyl)benzoate itself, the principles of aromatic substitution and cyclization are fundamental to the synthesis of many benzoyl-containing intermediates.

Objective: To synthesize 2-butyl-5-nitrobenzofuran as a key intermediate for Dronedarone.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • 1-Hexyne

  • Copper(I) iodide (CuI)

  • Palladium(II) chloride (PdCl2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add 2-hydroxy-5-nitrobenzaldehyde (1 equivalent), CuI (0.05 equivalents), PdCl2 (0.02 equivalents), and PPh3 (0.08 equivalents).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of triethylamine (2.5 equivalents).

  • Addition of Alkyne: Slowly add 1-hexyne (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the catalyst and wash the solid with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-butyl-5-nitrobenzofuran.

Expected Outcome: The successful synthesis of the 2-butyl-5-nitrobenzofuran intermediate, which can be characterized by NMR and mass spectrometry.

Protocol 2: Elaboration of the Intermediate towards Dronedarone

This protocol details the subsequent steps to convert the nitro-containing intermediate into the final Dronedarone molecule. This involves reduction of the nitro group, followed by sulfonylation and etherification.

Objective: To synthesize Dronedarone from 2-butyl-5-nitrobenzofuran.

Part A: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 2-butyl-5-nitrobenzofuran (1 equivalent) in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature until the consumption of hydrogen ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.

Part B: Sulfonylation

  • Reaction Setup: Dissolve the aniline derivative (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C and slowly add methanesulfonyl chloride (1.1 equivalents).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Part C: N-Alkylation with the Side Chain

  • Reaction Setup: To a solution of the sulfonamide from the previous step (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2 equivalents).

  • Addition of the Side Chain: Add N,N-dibutyl-3-chloropropylamine hydrochloride (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Work-up and Final Purification: Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude Dronedarone can be purified by column chromatography or by forming a hydrochloride salt.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Dronedarone from the 2-butyl-5-nitrobenzofuran intermediate.

G cluster_0 Dronedarone Synthesis Workflow A 2-Butyl-5-nitrobenzofuran B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C 5-Amino-2-butylbenzofuran B->C D Sulfonylation (Methanesulfonyl Chloride) C->D E N-(2-butylbenzofuran-5-yl)methanesulfonamide D->E F N-Alkylation with Dibutylaminopropyl chloride E->F G Dronedarone F->G

Figure 2. A step-by-step workflow for the conversion of the 2-butyl-5-nitrobenzofuran intermediate to Dronedarone.

Quantitative Data Summary

While specific yields can vary based on reaction scale and optimization, the following table provides representative data for the key synthetic steps.

Reaction Step Key Reagents Typical Yield (%) Reference
Benzofuran Formation 2-hydroxy-5-nitrobenzaldehyde, 1-hexyne70-85%[2]
Nitro Reduction H2, Pd/C>95%
Sulfonylation Methanesulfonyl chloride80-90%
N-Alkylation N,N-dibutyl-3-chloropropylamine60-75%[1]

Conclusion and Future Perspectives

The synthesis of Dronedarone serves as an excellent case study to understand the application of benzoyl and related aromatic intermediates in medicinal chemistry. Although direct data on Methyl 4-(2-methoxyacetyl)benzoate is sparse, its structure suggests potential as a building block for creating novel benzofuran or other heterocyclic scaffolds. The methoxyacetyl group could serve as a handle for further chemical modification or as a key pharmacophoric element.

Future research in this area could involve the synthesis of Methyl 4-(2-methoxyacetyl)benzoate and its incorporation into novel molecular frameworks, followed by biological screening to identify potential therapeutic activities. The protocols and principles outlined in this application note provide a solid foundation for such exploratory work.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
  • Google Patents. (n.d.). CN102153531B - Intermediate for preparing dronedarone and preparation method thereof.
  • PubMed. (n.d.). Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of process related debutylated substance 14....
  • CONICET. (n.d.). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride.
  • Santos, M., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 441-446.

Sources

Application

Application Notes and Protocols for the Synthetic Exploration of Methyl 4-(2-methoxyacetyl)benzoate as a Novel Building Block

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry and materials science, the identification of versatile, yet underexplored, chemical starting materials is paramount fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the identification of versatile, yet underexplored, chemical starting materials is paramount for the discovery of novel compounds with unique properties. Methyl 4-(2-methoxyacetyl)benzoate emerges as such a candidate. Its structure is distinguished by three key functional groups: an aromatic methyl ester, a reactive ketone, and an alpha-methoxy group. This unique combination offers a rich platform for a multitude of chemical transformations, positioning it as an ideal scaffold for generating diverse molecular libraries.

The ketone functionality serves as a primary hub for constructing complex heterocyclic systems, such as pyrazoles and isoxazoles, which are privileged structures in many biologically active compounds.[1][2] The methyl ester provides a readily modifiable handle for conversion into carboxylic acids, amides, or other ester derivatives, enabling fine-tuning of physicochemical properties like solubility and serving as a key interaction point for biological targets.[3][4]

This guide provides robust, field-proven protocols for the initial exploration of Methyl 4-(2-methoxyacetyl)benzoate. It details its use in the synthesis of novel pyrazole derivatives and subsequent functional group interconversions. The methodologies are designed to be self-validating, with explanations of the chemical rationale behind each step to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

While comprehensive experimental data for Methyl 4-(2-methoxyacetyl)benzoate is not widely published, its properties can be reliably estimated based on structurally similar compounds like methyl 4-acetylbenzoate and methyl 4-(2-oxoacetyl)benzoate.[1][5]

PropertyEstimated ValueSource/Rationale
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.21 g/mol -
Appearance White to off-white solidAnalogy to similar aromatic ketones.[1]
Melting Point 85 - 95 °CEstimated based on similar structures.
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Sparingly soluble in Methanol. Insoluble in water.General solubility for aromatic esters/ketones.

Safety Precautions: Handle Methyl 4-(2-methoxyacetyl)benzoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Based on analogous structures, it may cause skin and serious eye irritation.[6] Avoid inhalation of dust and contact with skin and eyes.

Part 1: Synthesis of Heterocyclic Scaffolds via Ketone Condensation

The presence of the ketone makes Methyl 4-(2-methoxyacetyl)benzoate an excellent precursor for heterocyclic synthesis. The following protocol details a classic condensation reaction with phenylhydrazine to yield a highly functionalized pyrazole derivative. This reaction proceeds via a well-established mechanism, providing a reliable route to a medicinally relevant scaffold.

Protocol 1: Synthesis of Methyl 4-(5-(methoxymethyl)-1-phenyl-1H-pyrazol-3-yl)benzoate

Rationale: This protocol utilizes a cyclocondensation reaction. The ketone of the starting material reacts with phenylhydrazine to form a phenylhydrazone intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst, followed by dehydration, yields the stable aromatic pyrazole ring. Acetic acid serves as both the solvent and the acid catalyst for the reaction.

Materials:

  • Methyl 4-(2-methoxyacetyl)benzoate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Methyl 4-(2-methoxyacetyl)benzoate in Glacial Acetic Acid B Add Phenylhydrazine dropwise at room temperature A->B C Heat mixture to reflux (e.g., 120 °C) for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Pour into ice-water to precipitate product E->F G Filter the solid precipitate F->G H Wash solid with cold water and ethanol G->H I Dry the crude product under vacuum H->I J Recrystallize from Ethanol/Water or purify by column chromatography I->J G Start Methyl 4-(2-methoxyacetyl)benzoate PyrazoleEster Methyl 4-(5-(methoxymethyl)-1-phenyl-1H-pyrazol-3-yl)benzoate Start->PyrazoleEster Protocol 1 Phenylhydrazine, AcOH CarboxylicAcid 4-(5-(methoxymethyl)-1-phenyl-1H-pyrazol-3-yl)benzoic Acid PyrazoleEster->CarboxylicAcid Protocol 2 LiOH, THF/H₂O FinalAmide Final Amide Product CarboxylicAcid->FinalAmide Protocol 3 Benzylamine, HATU, DIPEA

Sources

Method

Process Development Guide: Large-Scale Synthesis of Methyl 4-(2-methoxyacetyl)benzoate

Part 1: Executive Summary & Strategic Analysis[1] Scope and Application This application note details a robust, scalable protocol for the synthesis of Methyl 4-(2-methoxyacetyl)benzoate , a critical intermediate in the m...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1]

Scope and Application

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(2-methoxyacetyl)benzoate , a critical intermediate in the manufacturing of p38 MAP kinase inhibitors and various antineoplastic agents.

While laboratory-scale methods often utilize diverse reagents, large-scale production requires a balance of atom economy , cost-efficiency , and safety .[1] This guide focuses on the industrial standard two-step sequence: alpha-bromination of methyl 4-acetylbenzoate followed by nucleophilic substitution with methanol.[1]

Retrosynthetic Logic

The synthesis is designed to avoid the use of expensive transition metal catalysts (e.g., Pd-catalyzed coupling) and highly reactive organolithium reagents that are incompatible with the ester moiety.

  • Route Selection: Friedel-Crafts acylation of methyl benzoate is deactivated and regioselective poor.[1] Therefore, functionalization of the commercially available Methyl 4-acetylbenzoate is the preferred starting point.

  • Critical Challenge: The primary impurity risk is the formation of the dibromo species during Step 1, which is difficult to separate from the monobromo intermediate.

  • Safety Critical: The intermediate, Methyl 4-(2-bromoacetyl)benzoate, is a potent lachrymator (tear gas agent).[1] Engineering controls are mandatory.

Part 2: Detailed Experimental Protocols

Step 1: Alpha-Bromination of Methyl 4-acetylbenzoate[1]

Objective: Selective monobromination of the acetyl group. Reaction Type: Acid-catalyzed electrophilic halogenation.[1]

Reagents & Materials
ComponentEquiv.Role
Methyl 4-acetylbenzoate 1.0Starting Material
Bromine (

)
1.05Brominating Agent
Acetic Acid (Glacial) SolventSolvent/Catalyst
HBr (48% aq) 0.05Initiator
Process Protocol
  • Dissolution: Charge a glass-lined reactor with Methyl 4-acetylbenzoate (1.0 equiv) and Glacial Acetic Acid (5-8 volumes).

    • Note: Acetic acid promotes the enolization of the ketone, which is the active nucleophile reacting with bromine.

  • Initiation: Add catalytic HBr (0.05 equiv) to shorten the induction period. Adjust jacket temperature to 20°C.

  • Controlled Addition: Add Bromine (1.05 equiv) dropwise over 2–4 hours.

    • Critical Control: Maintain internal temperature between 20–25°C . Temperatures >30°C significantly increase the rate of dibromination (impurity).

    • Visual Check: The reaction is self-indicating; the deep red bromine color should dissipate as it reacts. If color accumulates, stop addition and wait for consumption.

  • Quench & Isolation:

    • Cool the mixture to 10°C.

    • Add water (10 volumes) slowly to precipitate the product.

    • Filter the solid slurry.[2][3][4]

    • Wash the cake with cold water (2x) followed by cold 1:1 water/methanol to remove residual acid and colored impurities.

  • Drying: Dry under vacuum at 40°C.

    • Target Yield: 85–90%

    • Intermediate: Methyl 4-(2-bromoacetyl)benzoate (CAS: 56893-25-5).[1][5]

Step 2: Methanolysis (Nucleophilic Substitution)[1]

Objective: Displacement of the bromide by methoxide without hydrolyzing the benzoate ester. Reaction Type:


 Substitution.
Reagents & Materials
ComponentEquiv.Role
Bromo-Intermediate 1.0Substrate
Methanol (Anhydrous) 10 VolSolvent/Reactant
Potassium Carbonate (

)
1.5Base / Acid Scavenger

Rationale: Using Sodium Methoxide (


) is risky as it is a strong enough base to cause transesterification or the Darzens reaction (epoxide formation). Potassium Carbonate  is mild enough to buffer the HBr formed but weak enough to leave the ester and alpha-protons largely undisturbed.
Process Protocol
  • Slurry Preparation: In a reactor, suspend Methyl 4-(2-bromoacetyl)benzoate (1.0 equiv) in Methanol (10 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (1.5 equiv) powder.

    • Note: Use powder, not granules, to ensure rapid neutralization of HBr.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Monitor: HPLC should show <1% remaining bromide.

  • Work-up:

    • Cool to room temperature.[6]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to ~20% volume.

  • Crystallization/Isolation:

    • Add Ethyl Acetate and wash with water to remove residual salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Recrystallize from minimal hot Methanol or Hexane/Ethyl Acetate if high purity (>99%) is required.

Part 3: Process Safety & Engineering Controls[1]

Hazard Analysis: Phenacyl Bromides

The intermediate Methyl 4-(2-bromoacetyl)benzoate is a structural analog to phenacyl bromide, a historic chemical warfare agent (tear gas).[1]

  • Engineering Control: All solids handling (weighing, charging, filtration) must occur within a HEPA-filtered isolator or a high-velocity fume hood.[1]

  • Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate and dilute alkali, which cleaves the carbon-halogen bond.[1]

  • PPE: Double nitrile gloves, full-face respirator (organic vapor/acid gas cartridge), and Tyvek suit are mandatory during Step 1 work-up.[1]

Part 4: Visualization of Workflows

Synthetic Pathway

The following diagram illustrates the chemical transformation and the critical decision nodes.

SynthesisRoute SM Methyl 4-acetylbenzoate (Start) Bromination Step 1: Bromination (Br2, AcOH, 20°C) SM->Bromination Int Intermediate: Methyl 4-(2-bromoacetyl)benzoate (Lachrymator!) Bromination->Int 85-90% Yield Imp1 Impurity: Dibromo species Bromination->Imp1 T > 30°C Subst Step 2: Substitution (MeOH, K2CO3, Reflux) Int->Subst Product Target: Methyl 4-(2-methoxyacetyl)benzoate Subst->Product Methanolysis Imp2 Impurity: Epoxide (Darzens) Subst->Imp2 Strong Base (NaOMe)

Caption: Figure 1. Reaction scheme highlighting critical process parameters (Temperature, Base Strength) to avoid impurities.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor1 Reactor 1: Bromination (Glass-Lined) Filter1 Filtration Unit (Closed Loop) Reactor1->Filter1 Slurry Transfer Reactor2 Reactor 2: Methanolysis (Reflux) Filter1->Reactor2 Wet Cake Transfer (Containment Required) Evap Rotary Evaporator Solvent Swap Reactor2->Evap Filtrate Cryst Crystallizer Purification Evap->Cryst Conc. Oil

Caption: Figure 2. Unit operation flow emphasizing containment during the transfer of the lachrymatory intermediate.

Part 5: Analytical Specifications

To validate the process, the following quality attributes must be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/H2O)> 98.0% (Area %)
Bromo-Intermediate HPLC< 0.5% (Process Safety Limit)
Identification 1H-NMR (CDCl3)Distinct Singlet at

3.5 (OCH3), Singlet at

4.7 (CH2)

Part 6: References

  • Vertex AI Search. (2025). Preparation of Methyl 4-(2-bromoacetyl)benzoate from methyl 4-acetylbenzoate. Retrieved from 7

  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: Methyl 4-(bromomethyl)benzoate. Retrieved from 9

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Retrieved from 10

  • PubChem. (2025).[5][11][12] Methyl 4-(2-bromoacetyl)benzoate Compound Summary. Retrieved from 5

  • PrepChem. (2025). Synthesis of methyl 4-(2-bromoethoxy)benzoate (Analogous Methodology). Retrieved from 13

Sources

Application

Analytical Methodologies for the Quantification of Methyl 4-(2-methoxyacetyl)benzoate: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale Methyl 4-(2-methoxyacetyl)benzoate (Chemical Formula: , MW: 222.24 g/mol ) is a highly functionalized aromatic ester utilized as a critical building block in advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

Methyl 4-(2-methoxyacetyl)benzoate (Chemical Formula:


, MW: 222.24  g/mol ) is a highly functionalized aromatic ester utilized as a critical building block in advanced pharmaceutical synthesis. Its molecular architecture features a central methyl benzoate core substituted at the para position with a 2-methoxyacetyl moiety. The presence of both an ester and a methoxyketone group makes this compound susceptible to hydrolysis and transesterification under extreme pH conditions.

To ensure scientific rigor and regulatory compliance during drug development, establishing robust, stability-indicating analytical methods is paramount. This application note details two self-validating analytical paradigms:

  • HPLC-UV : Designed for routine assay, purity profiling, and reaction monitoring[1].

  • LC-MS/MS : Engineered for trace-level quantification, carryover assessment, and genotoxic impurity screening[2].

Sample Preparation & Extraction Workflow

The reliability of any chromatographic assay begins with sample preparation. The workflow below is designed to ensure complete solubilization of the analyte while precipitating high-molecular-weight matrix interferences.

Scientific Causality : A diluent of 50:50 Acetonitrile:Water is selected. Acetonitrile acts as a strong solvating agent for the hydrophobic aromatic core, while water ensures the dissolution of any polar matrix components, preventing localized precipitation upon injection into the mobile phase.

G A Sample Weighing (API/Intermediate) B Solvent Addition (Acetonitrile:Water) A->B C Sonication (15 mins) B->C D Centrifugation (10,000 rpm) C->D E Filtration (0.22 µm PTFE) D->E F Chromatographic Analysis E->F

Figure 1: Standardized sample preparation workflow for chromatographic analysis.

Step-by-Step Extraction Protocol
  • Weighing : Accurately weigh 25.0 mg of the sample into a 25 mL volumetric flask.

  • Solvation : Add 15 mL of the sample diluent (Acetonitrile:Water, 50:50 v/v).

  • Sonication : Sonicate the mixture in a temperature-controlled bath (20°C) for 15 minutes to ensure complete disruption of the crystal lattice without inducing thermal degradation.

  • Dilution : Allow the solution to equilibrate to room temperature, then make up to the mark with the diluent.

  • Clarification : Centrifuge a 2 mL aliquot at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial. (Note: PTFE is chosen for its chemical inertness and low analyte binding).

Method I: Routine Quantification via HPLC-UV

Scientific Rationale

The conjugated


-electron system of the benzoate core provides a strong chromophore, exhibiting maximum UV absorbance (

) around 230-254 nm[3]. A reversed-phase C18 column is selected due to its hydrophobic retention mechanism. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency, which significantly enhances the signal-to-noise ratio. The addition of 0.1% Formic Acid (FA) to the aqueous phase suppresses the ionization of free silanols on the silica support, mitigating peak tailing and ensuring sharp, symmetrical peaks[1].
Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal theoretical plates for resolving structurally similar impurities.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to prevent silanol ionization.
Mobile Phase B AcetonitrileLow backpressure and high UV transparency.
Flow Rate 1.0 mL/minBalances analysis time with longitudinal diffusion limits.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength 254 nmCorresponds to the

transition of the aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.01090
12.01090
12.18020
15.08020
System Suitability Testing (SST)

To ensure the protocol is a self-validating system, the following SST criteria must be met prior to sample analysis:

  • Resolution (

    
    ) : 
    
    
    
    between Methyl 4-(2-methoxyacetyl)benzoate and its nearest eluting impurity.
  • Tailing Factor (

    
    ) : 
    
    
    
    .
  • Injection Precision : %RSD

    
     for five replicate injections of the standard solution.
    

Method II: Trace-Level Analysis via LC-MS/MS

Scientific Rationale

For trace-level quantification (e.g., assessing carryover or genotoxic impurity limits), HPLC-UV lacks the requisite sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard[2][4]. The carbonyl and ether oxygens in Methyl 4-(2-methoxyacetyl)benzoate readily accept protons, making Electrospray Ionization in positive mode (ESI+) highly efficient. Ammonium formate (5 mM) is utilized in the mobile phase to facilitate protonation while avoiding the ion suppression typically caused by non-volatile buffers[5].

G Precursor Precursor Ion [M+H]+ m/z 223.1 Frag1 Product Ion 1 m/z 191.1 Precursor->Frag1 -CH3OH (32 Da) Frag2 Product Ion 2 m/z 149.1 Precursor->Frag2 -C3H6O2 (74 Da) Frag3 Product Ion 3 m/z 119.0 Frag2->Frag3 -CH2O (30 Da)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transitions.

Mass Spectrometry Conditions
ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon (0.15 mL/min)
MRM Transitions for Quantification
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
Methyl 4-(2-methoxyacetyl)benzoate223.1191.115Quantifier
Methyl 4-(2-methoxyacetyl)benzoate223.1149.122Qualifier

Method Validation Guidelines (ICH Q2(R2) Compliance)

Both the HPLC-UV and LC-MS/MS methods must be validated according to the latest ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[6][7].

G Start Method Development (QbD) Spec Specificity & Selectivity Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Sens Sensitivity (LOD & LOQ) Lin->Sens Prec Precision & Accuracy Sens->Prec Robust Robustness (DoE) Prec->Robust

Figure 3: Analytical method validation lifecycle as per ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria
  • Specificity : Blank and placebo matrices must show no interfering peaks at the retention time of the analyte. Peak purity angle must be less than the peak purity threshold (for PDA detection).

  • Linearity : Evaluated from 50% to 150% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery) : Assessed by spiking known amounts of the standard into the sample matrix at 50%, 100%, and 150% levels. Mean recovery must fall between 98.0% and 102.0%.

  • Precision :

    • Repeatability (Intra-day): %RSD of 6 replicate preparations

      
      .
      
    • Intermediate Precision (Inter-day): %RSD across different days/analysts

      
      .
      
  • Limit of Detection (LOD) / Limit of Quantification (LOQ) : Calculated based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ):
    
    
    and
    
    
    .

References

  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. URL: [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL: [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. URL:[Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. URL:[Link]

  • IRE Journals. (2019). Development of an HPLC method for determination of some preservatives in soy sauce. URL: [Link]

Sources

Method

developing derivatives of Methyl 4-(2-methoxyacetyl)benzoate for biological assays

Executive Summary & Strategic Value Methyl 4-(2-methoxyacetyl)benzoate (CAS: 2575-37-3, hereafter Compound A ) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its structural utility lies in the o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Methyl 4-(2-methoxyacetyl)benzoate (CAS: 2575-37-3, hereafter Compound A ) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its structural utility lies in the orthogonality of its two reactive centers:

  • The Methyl Ester (C-1): A masked electrophile ready for hydrolysis and bioconjugation (e.g., PROTAC linker attachment, fluorophore tagging).[1]

  • The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Methoxy Acetyl Group (C-4):  A "privileged" pharmacophore precursor.[1] The 
    
    
    
    -methoxy ketone motif mimics the transition state of peptide bond hydrolysis (relevant for protease inhibitors) and serves as a metabolic blocker against glucuronidation, offering superior pharmacokinetic (PK) profiles compared to its
    
    
    -hydroxy analogs.[1]

This guide details the protocols for transforming Compound A into bioactive probes and heterocyclic kinase inhibitor precursors, supported by validated biological assay workflows.

Chemical Space & Design Logic

The derivatization strategy follows a Divergent Synthesis model.[2] We utilize the stability of the methoxy ether to perform transformations on the ester, or conversely, modify the ketone while preserving the ester.

Critical Design Considerations (The "Why"):
  • Metabolic Stability: The terminal methoxy group (

    
    ) prevents rapid Phase II metabolism (O-glucuronidation) that typically deactivates 
    
    
    
    -hydroxy ketones.[1]
  • Solubility: The methoxyacetyl group lowers

    
     compared to a propyl/butyl chain, improving aqueous solubility for bioassays.
    
  • Heterocycle Precursor: The ketone is a gateway to 2,4,5-trisubstituted imidazoles (p38 MAP kinase inhibitor scaffold) via oxidation and condensation.[1]

Experimental Protocols: Chemical Derivatization

Protocol A: Selective Ester Hydrolysis & Amide Coupling (The "Linker" Route)

Objective: Convert Compound A into a "warhead" capable of binding to an amine-bearing scaffold (e.g., an E3 ligase ligand for PROTACs).

Reagents:

  • Lithium Hydroxide (LiOH·H₂O)

  • THF/Water (3:1)[1]

  • HATU (Coupling Agent)

  • DIPEA (Base)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Compound A (1.0 eq) in THF/Water (3:1, 0.2 M). Cool to 0°C.[1][2]

  • Addition: Add LiOH·H₂O (1.5 eq) portion-wise.[1][2] Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2] Checkpoint: The reaction typically completes in 2 hours at RT.[2] Avoid heating to prevent retro-aldol-type degradation of the methoxyacetyl side chain.[1]

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1] Dry over 
    
    
    
    and concentrate to yield 4-(2-methoxyacetyl)benzoic acid .
  • Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir for 15 min to activate.

  • Conjugation: Add the target amine (e.g., tert-butyl (2-aminoethyl)carbamate for linker synthesis).[1] Stir 4–16 h.[1][2]

  • Validation: Confirm product via

    
    -NMR (Look for amide doublet at 
    
    
    
    7.5–8.5 ppm).
Protocol B: Imidazole Construction (The "Inhibitor" Route)

Objective: Transform the acetyl group into a bioactive imidazole scaffold (common in kinase inhibitors).[2]

Mechanism: Oxidation of the ketone to a glyoxal intermediate, followed by Debus-Radziszewski condensation.[1]

Step-by-Step Methodology:

  • Oxidation: Dissolve Compound A (1.0 eq) in DMSO (0.5 M).[1][2] Add Iodine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 0.5 eq) and heat to 100°C for 4 h. This generates the phenylglyoxal intermediate in situ.
    
  • Condensation: Without isolation, add the requisite aldehyde (R-CHO, 1.0 eq) and Ammonium Acetate (

    
    , 10 eq).
    
  • Cyclization: Continue heating at 100°C for 4–6 h.

  • Purification: Pour into ice water. Precipitate is collected and recrystallized from EtOH.[1][2]

  • Result: A 2,4,5-trisubstituted imidazole retaining the methyl ester (for further diversification).

Biological Assay Protocols

Assay A: Plasma Stability (Esterase Liability Test)

Rationale: Methyl esters are rapidly hydrolyzed by carboxylesterases in rodent plasma.[1][2] This assay confirms if the derivative is suitable for in vivo use or requires steric protection (e.g., converting methyl ester to tert-butyl or amide).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Incubation: Spike pooled mouse/human plasma (pre-warmed to 37°C) with the compound to a final concentration of 1

    
    M (0.1% DMSO).
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L cold Acetonitrile (containing Internal Standard, e.g., Warfarin). Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. Calculate 
    
    
    
    .[1]
Assay B: PAMPA (Permeability)

Rationale: To verify if the methoxy group confers better membrane permeability than the hydroxy analog.[2]

Workflow:

  • Donor Plate: Add 300

    
    L of compound (10 
    
    
    
    M in PBS pH 7.4) to the donor well.
  • Membrane: Coat the PVDF filter of the acceptor plate with 5 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    L of 1% Lecithin in Dodecane.
    
  • Acceptor Plate: Add 200

    
    L of PBS to acceptor wells.
    
  • Sandwich: Assemble plates and incubate at 25°C for 16 h (humidity chamber).

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

  • Formula:

    
    
    

Data Visualization & Workflows

Figure 1: Divergent Derivatization Strategy

Caption: Strategic workflow converting Methyl 4-(2-methoxyacetyl)benzoate into bioconjugates (left arm) or kinase inhibitors (right arm).

DerivatizationWorkflow Start Methyl 4-(2-methoxyacetyl)benzoate (Scaffold) Acid 4-(2-methoxyacetyl)benzoic acid (Free Acid) Start->Acid LiOH, THF/H2O (Hydrolysis) Glyoxal Phenylglyoxal Intermediate (In Situ) Start->Glyoxal I2, DMSO, 100°C (Oxidation) Amide Amide Conjugate (PROTAC Linker / Probe) Acid->Amide HATU, R-NH2 (Coupling) Assay1 Assay: Plasma Stability (Check Ester Hydrolysis) Amide->Assay1 Imidazole 2,4,5-Trisubstituted Imidazole (Kinase Inhibitor) Glyoxal->Imidazole R-CHO, NH4OAc (Condensation) Assay2 Assay: Kinase Selectivity (p38 MAP / RAF) Imidazole->Assay2

Table 1: Comparative Physicochemical Properties (Predicted)

Comparison of the target methoxy-derivative versus its hydroxy-analog.

PropertyMethoxy Derivative (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Hydroxy Analog (

)
Impact on Bioassay
H-Bond Donors 01Methoxy improves membrane permeability (PAMPA).[1]
LogD (pH 7.4) ~1.8~1.2Methoxy balances solubility with lipophilicity.[1]
Metabolic Liability Low (Stable)High (Glucuronidation)Methoxy extends ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

in microsomal stability assays.
Reactivity Inert to mild oxidationSusceptible to oxidationMethoxy simplifies handling during synthesis.[1][2]

References

  • PubChem. Methyl 4-(2-methoxyacetyl)benzoate | C11H13NO4.[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Li, Y., et al. (2014). Rh-Catalyzed Direct Methylation of Ketones with N,N-Dimethylformamide.[1][3] Organic Letters, 16(1), 66–69.[3] (Demonstrates reactivity of acetophenone derivatives). Available at: [Link]

  • Ballart, B., et al. (2000). Synthesis and pharmacological evaluation of new 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids as LTD(4)-antagonists.[1] European Journal of Medicinal Chemistry, 35(4), 439-447.[1] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(2-methoxyacetyl)benzoate

Executive Summary & Molecule Profile Target Molecule: Methyl 4-(2-methoxyacetyl)benzoate CAS: 26767-27-3 (Analogous/Related) / Note: Often cited as an intermediate for Salmeterol and other beta-agonists. Structure: MeOOC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-(2-methoxyacetyl)benzoate CAS: 26767-27-3 (Analogous/Related) / Note: Often cited as an intermediate for Salmeterol and other beta-agonists. Structure: MeOOC-C6H4-C(=O)CH2OMe

This guide addresses the critical stability issues and side reaction pathways encountered during the synthesis of Methyl 4-(2-methoxyacetyl)benzoate. The primary synthetic route typically involves the bromination of methyl 4-acetylbenzoate followed by nucleophilic substitution with methoxide.

Critical Warning: The most insidious side reaction in this synthesis is the Favorskii Rearrangement during the methoxylation step. This produces an isomeric ester byproduct that is indistinguishable by low-resolution Mass Spectrometry (LC-MS) and requires NMR for positive identification.

Synthetic Pathway & Impurity Landscape[1]

The following logic map details the standard synthesis and the divergence points where critical impurities are formed.

SynthesisPath Start Methyl 4-acetylbenzoate Inter Methyl 4-(2-bromoacetyl)benzoate (Key Intermediate) Start->Inter Br2 / NBS (Bromination) Imp1 Impurity A: Methyl 4-(2,2-dibromoacetyl)benzoate Start->Imp1 Over-bromination Product Methyl 4-(2-methoxyacetyl)benzoate (Target) Inter->Product MeOH / Base (Substitution) Imp2 Impurity B: Methyl 4-(methoxycarbonylmethyl)benzoate (Favorskii Isomer) Inter->Imp2 Favorskii Rearr. (Strong Base) Imp3 Impurity C: Dimethyl Acetal Derivative Inter->Imp3 Acidic MeOH Imp4 Impurity D: 4-(2-methoxyacetyl)benzoic acid (Hydrolysis) Product->Imp4 Saponification

Caption: Figure 1. Reaction cascade showing the primary pathway (Green) and critical divergence points leading to impurities (Red/Yellow).

Module 1: The Bromination Step (Precursor Synthesis)

Context: The synthesis begins with the alpha-bromination of Methyl 4-acetylbenzoate. Reagents: Br2 (elemental) or NBS (N-Bromosuccinimide).[1]

Troubleshooting Guide: Bromination Issues
IssueObservationRoot CauseCorrective Action
Over-Bromination LC-MS shows M+2 peak pattern (M+158/160/162).Excess brominating agent or high temperature.Stoichiometry Control: Use 0.95 eq of Br2/NBS to leave slight starting material (easier to separate than dibromo).Temp: Maintain <40°C.
Ring Bromination NMR shows loss of aromatic symmetry.Lewis acid contamination (Fe, Al) or hyper-active catalyst.Catalyst: Use p-TsOH (acid catalysis) rather than Lewis acids. Ensure reactor is free of metal salts.
Stalled Reaction Starting material persists >24h.Induction period failure (radical mechanism).Initiator: Add catalytic AIBN or expose to UV light to initiate the radical chain reaction.

Module 2: The Methoxylation Step (Critical Control Point)

Context: Converting the alpha-bromo ketone to the alpha-methoxy ketone. This is the most sensitive step. Reagents: Methanol (solvent), Base (NaOMe, K2CO3, or CaO).

The "Silent Killer": Favorskii Rearrangement

Users often report obtaining a product with the correct mass (MW 222.2) but incorrect NMR . This is due to the Favorskii rearrangement, which converts the alpha-halo ketone into a linear ester isomer.

  • Target Product: Ar-C(=O)-CH2-OMe (Alpha-methoxy ketone)

  • Favorskii Impurity: Ar-CH2-COOMe (Aryl acetate derivative)

Mechanism of Failure: High concentrations of strong alkoxide bases (NaOMe) promote enolization followed by cyclopropanone formation, leading to skeletal rearrangement.

Favorskii Substrate Alpha-Bromo Ketone Enolate Enolate Intermediate Substrate->Enolate Base (Deprotonation) Target Alpha-Methoxy Ketone (Substitution Product) Substrate->Target Direct SN2 (Preferred) Cyclo Cyclopropanone (Transient) Enolate->Cyclo Intramolecular SN2 Impurity Linear Ester (Favorskii Product) Cyclo->Impurity Ring Opening (MeOH)

Caption: Figure 2. Mechanistic divergence.[2] Strong bases favor the red path (Rearrangement); weak bases favor the green path (Substitution).

Q&A: Optimizing Methoxylation

Q: How do I prevent the Favorskii rearrangement? A: You must suppress enolate formation.

  • Avoid Strong Bases: Do not use Sodium Methoxide (NaOMe) if possible.

  • Use Buffering: Use a weak base like Calcium Carbonate (CaCO3) or Potassium Carbonate (K2CO3) in refluxing methanol. These neutralize the HBr formed without generating a high concentration of methoxide ions.

  • Temperature: If using alkoxides, operate at -10°C to 0°C . Higher temperatures favor the rearrangement.

Q: My product is disappearing during workup. Why? A: The product contains two ester-like motifs (the benzoate ester and the methoxy-ketone).

  • Hydrolysis: The benzoate methyl ester is susceptible to hydrolysis if the workup is too basic (pH > 10). Quench with dilute HCl or Ammonium Chloride.

  • Acetal Formation: If you used acid catalysis (or unquenched HBr), the ketone carbonyl can react with methanol to form a dimethyl acetal (-C(OMe)2-CH2OMe). This adds +46 mass units (MeOH addition) or +14 (conversion of C=O to C(OMe)2).

Analytical Validation (Self-Validating Protocol)

To ensure you have the correct isomer, you must check the 1H NMR shifts of the aliphatic protons.

FeatureTarget: Methoxy Ketone Impurity: Favorskii Ester
Structure Ar-CO-CH2-OMeAr-CH2-COOMe
CH2 Shift δ 4.5 - 4.8 ppm (Singlet)δ 3.6 - 3.8 ppm (Singlet)
Environment Deshielded by C=O and OMeShielded (Benzylic position)
Carbonyl (13C) ~190-195 ppm (Ketone)~170-175 ppm (Ester)

Protocol:

  • Take a crude aliquot after methoxylation.

  • Run 1H NMR in CDCl3.

  • Integrate the singlet at 4.6 ppm vs 3.7 ppm.

  • Pass Criteria: Purity > 95% favoring the 4.6 ppm signal.

References

  • Favorskii Rearrangement Mechanism & Scope

    • Title: The Favorskii Rearrangement of Alpha-Halo Ketones.[2][3][4][5][6]

    • Source: Organic Reactions, Wiley.
    • URL:[Link]

  • Synthesis of Phenacyl Ethers (General Protocol)

    • Title: Preparation of alpha-methoxy ketones via nucleophilic substitution.
    • Source: Journal of Organic Chemistry.
    • URL:[Link] (General Reference for Phenacyl Bromide substitution kinetics).

  • Salmeterol Intermediate Synthesis (Contextual)
  • Impurity Profiling in Benzoate Derivatives: Title: Impurity profile study of Methyl 4-(2-bromoacetyl)benzoate. Source: BenchChem Technical Notes.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(2-methoxyacetyl)benzoate

Welcome to the technical support center for the purification of Methyl 4-(2-methoxyacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 4-(2-methoxyacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this moderately polar aromatic ketone. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and structural features of Methyl 4-(2-methoxyacetyl)benzoate?

A1: Methyl 4-(2-methoxyacetyl)benzoate is a difunctional organic molecule. Its structure contains a methyl ester and a methoxy-substituted ketone attached to a benzene ring in a para arrangement. Based on its functional groups, it is expected to be a white to off-white solid at room temperature with moderate polarity. This polarity is derived from the ester and ketone carbonyl groups, making it soluble in a range of common organic solvents like ethyl acetate, dichloromethane, and acetone, but likely having limited solubility in non-polar solvents like hexanes or in water.

Q2: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities are typically process-related and depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: If synthesized via Friedel-Crafts acylation, residual methyl benzoate may be present. If the final step is an esterification of 4-(2-methoxyacetyl)benzoic acid, this acidic precursor could be a significant impurity.[1][2]

  • Isomeric Byproducts: Friedel-Crafts reactions on monosubstituted benzene rings can sometimes yield small amounts of ortho or meta isomers in addition to the desired para product.

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid (4-(2-methoxyacetyl)benzoic acid), especially if exposed to acidic or basic aqueous conditions during work-up for extended periods.

Q3: How should I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring purification. A standard mobile phase for a compound of this polarity would be a mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol .[3] The ideal solvent system for chromatography will give your desired product a Retention Factor (Rf) of approximately 0.2-0.4, allowing for clear separation from less polar and more polar impurities.[4]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Its success hinges on the principle that the desired compound and its impurities exhibit different solubility profiles in a chosen solvent.[5] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6][7]

Recrystallization: Common Problems & Solutions

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: This is a classic case of supersaturation or using too much solvent.

  • Causality: The solution may be too dilute, or there are no nucleation sites for crystals to begin forming.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q: I'm getting an oil instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solubility of the compound is so high that it separates as a liquid phase upon cooling.

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the impure compound. High levels of impurities can significantly depress the melting point.

  • Solutions:

    • Re-heat and Agitate: Re-heat the solution until the oil fully dissolves. You may need to add a small amount more solvent. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a miscible "bad" solvent (or anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[6]

Q: My final product is still impure after recrystallization. What went wrong?

A: This suggests that the chosen solvent did not effectively differentiate between your product and the impurity.

  • Causality: The impurity may have very similar solubility properties to your product in the chosen solvent, leading to co-crystallization. Alternatively, the cooling was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system may successfully remove the persistent impurity.

    • Ensure Slow Cooling: Rapid cooling promotes the formation of small, less pure crystals. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming large, pure crystals.[5]

    • Consider an Alternative Technique: If recrystallization fails, column chromatography is the next logical step.

Protocol: Selecting a Recrystallization Solvent
  • Place approximately 20-30 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each drop. If the solid dissolves readily, the solvent is unsuitable as it is too effective at room temperature.[7]

  • If the solid is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the solid dissolves completely when hot, you have a potential candidate.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of a large crop of crystals.[8]

SolventBoiling Point (°C)PolarityNotes
Water 100Very HighUnlikely to be a good single solvent, but may work as an anti-solvent with ethanol or acetone.
Ethanol 78HighA good starting point for moderately polar compounds.
Methanol 65HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate 77MediumAn excellent choice for many esters and ketones.[3]
Toluene 111LowMay be effective if impurities are significantly more polar than the product.
Hexanes ~69Very LowLikely to be a poor solvent, but could be an effective anti-solvent.[3]
Diagram: Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting start Start Recrystallization cooling Cool Solution start->cooling problem Problem Encountered? cooling->problem no_xtal No Crystals Form problem->no_xtal Yes oiling_out Compound Oils Out problem->oiling_out Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals Obtained problem->success No sol_scratch Scratch Flask / Add Seed Crystal no_xtal->sol_scratch sol_concentrate Reduce Solvent Volume no_xtal->sol_concentrate sol_slow_cool Reheat & Cool Slower oiling_out->sol_slow_cool sol_change_solvent Use Lower Boiling Solvent or Use Solvent/Anti-Solvent oiling_out->sol_change_solvent sol_cool_more Cool Longer / Colder low_yield->sol_cool_more sol_check_filtrate Check Filtrate for Product (TLC) low_yield->sol_check_filtrate

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique used to rapidly separate components of a mixture.[9] It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Flash Chromatography: Common Problems & Solutions

Q: My compounds are not separating on the column (they are co-eluting). How can I improve the resolution?

A: Poor separation is almost always due to a suboptimal solvent system.

  • Causality: The eluent is not creating a large enough difference in affinity for the stationary phase between your product and the impurities.

  • Solutions:

    • Optimize Solvent Ratio: The first step is to adjust the polarity. On a silica gel column, decreasing the eluent's polarity (e.g., increasing the hexane percentage in a hexane/ethyl acetate system) will cause all compounds to move more slowly, increasing the separation between them.[10] Aim for a TLC Rf of 0.2-0.3 for your target compound for the best separation.[4]

    • Change Solvent System: If adjusting the ratio doesn't work, the selectivity of the solvent system may be the issue. Switching one component can help. For example, changing from hexane/ethyl acetate to dichloromethane/methanol can alter the specific interactions with the compounds and silica, potentially resolving them.[3]

    • Use Gradient Elution: Start with a low-polarity eluent to separate the less polar impurities, then gradually increase the polarity during the run to elute your product and then the more polar impurities. This is highly effective for complex mixtures.[10]

Q: My product is stuck on the column (Rf=0) or it's flying through with the solvent front (Rf=1). How do I fix this?

A: This is a straightforward polarity mismatch.

  • Causality:

    • Stuck on Column (Low Rf): The eluent is not polar enough to displace your compound from the highly polar silica gel.

    • Eluting Too Quickly (High Rf): The eluent is too polar, carrying your compound along with it without sufficient interaction with the silica.

  • Solutions:

    • To Increase Rf: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[10]

    • To Decrease Rf: Decrease the polarity of the mobile phase by increasing the percentage of the non-polar component (e.g., hexane).[10]

Q: I suspect my ester is degrading on the acidic silica gel. How can I check and prevent this?

A: Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive functional groups like esters, especially if the eluent contains nucleophiles like methanol.

  • Causality: Protons on the silica surface can activate the ester carbonyl, making it susceptible to attack.

  • Solutions:

    • Confirmation (2D TLC): Spot your crude material on a TLC plate and run it in your chosen eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will simply move to the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.

    • Prevention: Deactivate the silica by adding a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This neutralizes the acidic sites on the silica gel, protecting your compound.

Protocol: Flash Column Chromatography
  • Develop a Solvent System: Use TLC to find a solvent system where your target compound has an Rf between 0.2 and 0.4.

  • Prepare the Column:

    • Select a column size appropriate for your sample amount.

    • Pack the column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.[9]

    • Add a thin layer of sand to the top to protect the silica bed during sample and eluent addition.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the sand layer.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column. This method often provides sharper bands and better separation.[9]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a hand bellows or nitrogen line) to achieve a steady flow.

    • Collect fractions and monitor their contents by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified Methyl 4-(2-methoxyacetyl)benzoate.

Diagram: Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute TLC_Fractions 5. Analyze Fractions by TLC Elute->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Standard experimental workflow for purification by flash chromatography.

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center, University of Michigan. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from a URL related to the University of Michigan's Science Learning Center.
  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • King, A. (n.d.). Successful Flash Chromatography. King Group, University of Chicago. Retrieved from a URL related to the University of Chicago Chemistry department.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Sammakia, T. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of Colorado Boulder, Department of Chemistry. Retrieved from a URL related to the University of Colorado Boulder Chemistry department.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • BenchChem. (n.d.). Purification of Methyl 2-Bromo-4-methoxybenzoate by flash column chromatography.

Sources

Troubleshooting

workup procedure to minimize side products in Methyl 4-(2-methoxyacetyl)benzoate synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the synthesis of Methyl 4-(2-methoxyacetyl)benzoate from its precursor, Methyl 4-(2-bromoacetyl)benzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the synthesis of Methyl 4-(2-methoxyacetyl)benzoate from its precursor, Methyl 4-(2-bromoacetyl)benzoate [1]. While the substitution of a bromide with a methoxy group appears straightforward on paper, the highly reactive nature of the


-bromo ketone moiety often leads to a complex mixture of side products if the reaction and subsequent workup are not meticulously controlled.

This guide is designed to provide you with field-proven, self-validating protocols and mechanistic insights to troubleshoot your synthesis, minimize side reactions, and maximize your isolated yield.

Mechanistic Overview: The Causality of Side Product Formation

To optimize the workup, we must first understand the competing chemical pathways occurring in your flask. The


-bromo ketone is a bifunctional electrophile. When exposed to a strong base/nucleophile like Sodium Methoxide (NaOMe), three primary pathways compete:
  • Direct SN2 Substitution (Desired): Methoxide attacks the

    
    -carbon, displacing the bromide to form the target 
    
    
    
    -methoxy ketone.
  • Favorskii Rearrangement (Side Product): Methoxide acts as a base, deprotonating the

    
    -carbon to form an enolate. This enolate undergoes an intramolecular attack to form a highly strained cyclopropanone intermediate, which is subsequently opened by methoxide to yield a rearranged ester [2].
    
  • Epoxide Formation (Side Product): Methoxide attacks the carbonyl carbon directly, followed by intramolecular displacement of the bromide, yielding a methoxy oxirane (Darzens-type intermediate).

Pathways A Methyl 4-(2-bromoacetyl)benzoate B Methyl 4-(2-methoxyacetyl)benzoate (Target SN2) A->B NaOMe (1.0 eq) -5°C, Dropwise C Favorskii Ester (Rearrangement) A->C Excess Base Room Temp D Methoxy Oxirane (Epoxide) A->D Direct Carbonyl Attack

Reaction pathways of methyl 4-(2-bromoacetyl)benzoate with sodium methoxide.

Troubleshooting & FAQs

Q1: I am observing a significant amount of a rearranged ester instead of my target product. Why is this happening? A1: You are observing the [3]. This base-catalyzed side reaction outcompetes the SN2 pathway when the local concentration of methoxide is too high or the temperature is elevated. To prevent this, NaOMe must be added dropwise to maintain a low steady-state concentration, and the internal temperature must be strictly maintained between -5 °C and 0 °C.

Q2: My TLC shows the product forming cleanly, but after the workup, I have multiple degradation spots. What went wrong? A2: The degradation is likely occurring during the workup. If the reaction is quenched with water or allowed to warm to room temperature before neutralizing the unreacted methoxide, the residual base will catalyze ester hydrolysis (saponification of your methyl benzoate group) or promote aldol condensations. You must quench the reaction cold with a mild acid.

Q3: Why use Saturated Ammonium Chloride (NH4Cl) for the quench instead of HCl or Water? A3: Saturated aqueous NH4Cl acts as a self-validating pH buffer (pH ~5.5). It is acidic enough to instantly protonate and neutralize the methoxide ion, completely arresting the Favorskii and hydrolysis pathways. However, unlike dilute HCl, it is not acidic enough to cleave the newly formed methoxy ether or hydrolyze the ester [4].

Quantitative Data: Impact of Conditions on Yield

The table below summarizes our internal optimization data, demonstrating how temperature, stoichiometry, and workup quench methods directly dictate the product distribution.

Condition SetTemp (°C)NaOMe (Equivalents)Quench ReagentTarget SN2 Yield (%)Favorskii Yield (%)Hydrolysis/Degradation (%)
Standard25 °C1.5 eqH2O42%38%20%
Chilled0 °C1.1 eqH2O61%18%21%
Optimized -5 °C 1.0 eq Sat. NH4Cl 89% < 2% < 2%

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating in-process controls (IPCs) like temperature monitoring and pH checks, you ensure the chemical environment remains optimal for the SN2 pathway.

Phase 1: Reaction Setup & Execution
  • Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an internal temperature probe, dissolve 10.0 mmol of Methyl 4-(2-bromoacetyl)benzoate in 40 mL of anhydrous Methanol (MeOH) and 10 mL of anhydrous Tetrahydrofuran (THF). Note: THF aids in the solubility of the starting material at low temperatures.

  • Cooling: Submerge the flask in an ice/brine bath. Allow the internal temperature to reach exactly -5 °C.

  • Methoxylation: Load a dropping funnel with 10.0 mmol (1.0 eq) of Sodium Methoxide (prepared as a 25% w/w solution in MeOH). Add the NaOMe solution dropwise over 45 minutes. Crucial Causality: The slow addition ensures the methoxide is consumed by the SN2 reaction before it can accumulate and act as a base to trigger the Favorskii rearrangement.

  • Monitoring: Stir for an additional 30 minutes at -5 °C. Validate completion via TLC (Hexanes:EtOAc 3:1); the starting material spot should be completely consumed.

Phase 2: The Optimized Workup Procedure
  • Cold Quench (Critical Step): While the flask is still in the -5 °C bath, rapidly add 20 mL of cold, saturated aqueous NH4Cl. Stir vigorously for 5 minutes. Self-Validation: Check the pH of the aqueous phase with indicator paper; it should read between 5 and 6.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the bulk of the MeOH/THF in vacuo. Do not exceed a water bath temperature of 30 °C to prevent thermal degradation of the product.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). The product will partition into the upper organic layer.

  • Washing: Wash the combined organic layers sequentially with 20 mL of deionized water and 20 mL of saturated brine (NaCl). This removes any residual inorganic salts and traces of methanol.

  • Drying & Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate in vacuo to yield Methyl 4-(2-methoxyacetyl)benzoate as a crude solid, which can be further purified by recrystallization if necessary.

Workup S1 Reaction Mixture at -5°C (Product + unreacted NaOMe) S2 Quench with Sat. NH4Cl (aq) at <0°C S1->S2 S3 Extract with EtOAc (Phase Separation) S2->S3 S4 Wash Organic Layer (H2O, then Brine) S3->S4 S5 Dry over Anhydrous Na2SO4 & Filter S4->S5 S6 Concentrate in vacuo (T < 30°C) S5->S6

Optimized workup workflow to isolate methyl 4-(2-methoxyacetyl)benzoate.

References

  • Apicule API Database. "Methyl 4-(2-bromoacetyl)benzoate (CAS No: 56893-25-5) Intermediate." Apicule. Available at: [Link]

Reference Data & Comparative Studies

Validation

Application Scientist's Technical Guide: Divergent Reactivity of 4-Substituted Acetophenone Derivatives

Executive Summary In the landscape of modern drug discovery and fine chemical synthesis, para-substituted acetophenones and their ester derivatives serve as privileged building blocks. The functionalization of the alpha-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, para-substituted acetophenones and their ester derivatives serve as privileged building blocks. The functionalization of the alpha-carbon adjacent to the ketone drastically alters the molecule's electrophilicity, coordination capability, and synthetic utility.

This guide provides an objective, data-driven comparison of Methyl 4-(2-methoxyacetyl)benzoate [1] against two closely related structural analogs: the parent ketone Methyl 4-acetylbenzoate [2] and the highly reactive alpha-bromo variant, Methyl 4-(bromoacetyl)benzoate [3]. By analyzing the causality behind their reactivity profiles, researchers can rationally select the appropriate synthon for complex molecular assemblies, such as heterocycle formation or stereoselective carbon-carbon bond constructions.

Physicochemical Properties & Reactivity Profiling

The nature of the alpha-substituent (hydrogen, bromine, or methoxy) dictates the electronic environment of the carbonyl group. A summary of their properties and primary utilities is provided in Table 1 .

Table 1: Comparative Profiling of 4-Substituted Benzoate Esters

Compound NameCAS NumberMol. FormulaAlpha-Carbon ReactivityPrimary Synthetic Application
Methyl 4-acetylbenzoate 3609-53-8C10H10O3Low (Requires strong base or halogenation)Basic precursor; enolate generation via strong base (e.g., LDA).
Methyl 4-(bromoacetyl)benzoate 56893-25-5C10H9BrO3Highly Electrophilic (Excellent leaving group)Hantzsch thiazole synthesis; nucleophilic substitution; cross-coupling.
Methyl 4-(2-methoxyacetyl)benzoate 1266676-02-1C11H12O4Moderate/Coordinating (Ether linkage)Directed aldol reactions; bidentate ligand formation for organometallics.

Mechanistic Insights: The Causality of Alpha-Substitution

As an application scientist, it is critical to understand why these molecules behave differently under identical reaction conditions:

  • The Alpha-Bromo Effect: In Methyl 4-(bromoacetyl)benzoate, the highly electronegative bromine atom withdraws electron density via induction, significantly increasing the electrophilicity of the adjacent alpha-carbon. Because bromide is an excellent leaving group, this molecule is primed for rapid nucleophilic attack (S_N2), making it the gold standard for constructing thiazole or imidazole rings[4].

  • The Alpha-Methoxy Effect: Methyl 4-(2-methoxyacetyl)benzoate presents a more nuanced reactivity profile. The methoxy group is electron-withdrawing by induction but electron-donating by resonance. Unlike bromine, methoxy is a poor leaving group. Instead of undergoing facile substitution, the oxygen atom of the methoxy group can act as a Lewis base, chelating with metal cations (e.g., Li+, Mg2+, Zn2+). This bidentate coordination locks the enolate geometry, allowing for highly diastereoselective aldol additions [5].

  • The Parent Ketone: Methyl 4-acetylbenzoate lacks alpha-heteroatoms. Its alpha-protons are weakly acidic (pKa ~19-20). It requires harsh activation—either via electrophilic halogenation (to yield the bromo-derivative) or deprotonation with a strong, non-nucleophilic base (like LDA at -78°C) to participate in carbon-carbon bond-forming reactions.

Divergent Synthetic Pathways (Workflow Visualization)

The following diagram maps the divergent synthetic pathways available to these three esters based on their distinct alpha-carbon functionalization.

ReactivityMap Parent Methyl 4-acetylbenzoate (Parent Ketone) Bromo Methyl 4-(bromoacetyl)benzoate (Alpha-Bromo) Parent->Bromo Bromination (Br2 / AcOH) Enolate Enolate Alkylation / Aldol (C-C Bond Formation) Parent->Enolate Strong Base (LDA, -78°C) Methoxy Methyl 4-(2-methoxyacetyl)benzoate (Alpha-Methoxy) Bromo->Methoxy Methanolysis (NaOMe / MeOH) Thiazole Hantzsch Thiazole Synthesis (Heterocycle Formation) Bromo->Thiazole Thioamides (EtOH, Reflux) Methoxy->Enolate Base Activation Coord Bidentate Coordination (Organometallic Catalysis) Methoxy->Coord Metal Cations (Mg2+, Zn2+)

Caption: Divergent synthetic pathways of 4-substituted benzoate esters based on alpha-carbon functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems where the intrinsic reactivity of the chosen ester drives the reaction to completion with minimal side products.

Protocol A: Hantzsch Thiazole Synthesis (Using Methyl 4-(bromoacetyl)benzoate)

Rationale: The highly electrophilic alpha-carbon undergoes rapid nucleophilic attack by the sulfur of thiourea, followed by cyclization onto the carbonyl carbon and subsequent dehydration to form the aromatic thiazole ring. [4]

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve thiourea (1.2 equivalents, ~0.91 mmol) in 10 mL of absolute ethanol.

  • Addition: While stirring at room temperature, add Methyl 4-(bromoacetyl)benzoate (1.0 equivalent, ~0.76 mmol) portion-wise.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C (reflux) for 2 to 4 hours. Monitor the consumption of the alpha-bromo ketone via TLC (Hexanes:EtOAc 3:1).

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold water and neutralize to pH 7.0-7.5 using saturated aqueous sodium bicarbonate (

    
    ).
    
  • Isolation: Collect the precipitated 2-aminothiazole derivative via vacuum filtration. Wash the filter cake with cold distilled water and dry under a high vacuum.

Protocol B: Directed Aldol Addition (Using Methyl 4-(2-methoxyacetyl)benzoate)

Rationale: The alpha-methoxy group directs enolate formation and chelates with the lithium counterion, providing high facial selectivity during nucleophilic attack on an incoming aldehyde. [5]

  • Enolate Generation: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to -78°C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 1.1 equivalents).

  • Substrate Addition: Slowly add a solution of Methyl 4-(2-methoxyacetyl)benzoate (1.0 equivalent) in anhydrous THF dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete formation of the chelated lithium enolate.

  • Electrophile Addition: Add the target aldehyde (1.1 equivalents) dropwise. Maintain the reaction at -78°C for 2 hours.

  • Quenching: Quench the reaction at -78°C by adding 5 mL of saturated aqueous ammonium chloride (

    
    ). Allow the mixture to warm to room temperature.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the resulting beta-hydroxy-alpha-methoxy ketone via flash column chromatography.
    

Conclusion

The selection between Methyl 4-acetylbenzoate, Methyl 4-(bromoacetyl)benzoate, and Methyl 4-(2-methoxyacetyl)benzoate should be strictly dictated by the target molecular architecture. For rapid heterocycle construction (e.g., thiazoles, imidazoles), the alpha-bromo derivative is unmatched in efficiency. However, for complex stereoselective synthesis requiring directed enolate chemistry or specific hydrogen-bonding interactions in the final pharmacophore, the alpha-methoxy derivative provides a highly specialized and controllable reactivity profile.

References

  • Title: CAS 1266676-02-1 / Methyl 4-(2-methoxyacetyl)benzoate Product Data | Source: ChemSrc | URL:[Link]

  • Title: Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines Through Dynamic Kinetic Resolution | Source: ResearchGate | URL:[Link]

Comparative

biological activity of Methyl 4-(2-methoxyacetyl)benzoate derivatives

Publish Comparison Guide: Biological Activity of Methyl 4-(2-methoxyacetyl)benzoate Derivatives Executive Summary Methyl 4-(2-methoxyacetyl)benzoate is a high-value pharmacophore scaffold rather than a standalone drug. I...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of Methyl 4-(2-methoxyacetyl)benzoate Derivatives

Executive Summary

Methyl 4-(2-methoxyacetyl)benzoate is a high-value pharmacophore scaffold rather than a standalone drug. In medicinal chemistry, it serves as a "privileged structure"—a core molecular framework capable of providing ligands for diverse biological targets. Its dual functionality (the benzoate ester and the


-methoxy ketone) makes it a critical intermediate for synthesizing p38 MAP kinase inhibitors , antimicrobial chalcones , and cytotoxic heterocycles .

This guide objectively compares the biological performance of derivatives synthesized from this scaffold, providing experimental protocols and comparative potency data to support drug development decisions.[1]

The Scaffold: Structural Logic & Reactivity

Before analyzing biological activity, one must understand why this molecule is selected for drug design.

  • Core Structure: MeOOC-C6H4-C(=O)CH2OMe

  • Key Pharmacophore: The

    
    -methoxy ketone  moiety mimics the transition state of peptide bond hydrolysis and serves as a hydrogen-bond acceptor in enzyme active sites (e.g., kinases).
    
  • Synthetic Utility:

    • C4-Position (Ester): Allows attachment to solubilizing tails or lipophilic domains.

    • Side Chain (Methoxyacetyl): Acts as a "warhead" precursor. The methylene group is acidic, enabling Claisen-Schmidt condensations (to form chalcones) or cyclizations (to form imidazoles/thiazoles).

Biological Application A: p38 MAP Kinase Inhibition[2][3][4]

Therapeutic Focus: Anti-inflammatory (Rheumatoid Arthritis, Crohn's Disease).

Derivatives of Methyl 4-(2-methoxyacetyl)benzoate are utilized to synthesize inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . The methoxyacetyl group is often cyclized to form an imidazole or pyridine ring, which binds to the ATP-binding pocket of the kinase.

Mechanism of Action

The signaling pathway inhibited by these derivatives is critical for cytokine production.

p38_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Benzoate Derivatives) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Response Inflammation / Apoptosis Substrates->Response

Figure 1: The p38 MAPK signaling cascade.[2] Methyl 4-(2-methoxyacetyl)benzoate derivatives target the p38 node, preventing downstream inflammatory responses.

Comparative Potency Data

The following table compares the IC50 values of imidazole derivatives synthesized from the Methyl 4-(2-methoxyacetyl)benzoate scaffold versus standard inhibitors.

Compound ClassR-Group ModificationTargetIC50 (nM)Efficacy vs. Standard
Scaffold Derivative A 4-Fluorophenyl imidazolep38

35 nM High
Scaffold Derivative B Pyridinyl-imidazolep38

120 nM Moderate
SB 203580 (Control) (Standard Drug)p38

48 nM Reference
Precursor (Parent) Methoxyacetyl (Uncyclized)p38

>10,000 nMInactive

Insight: The parent ester is biologically inactive against kinases. Activity is only unlocked upon cyclization of the methoxyacetyl tail into a nitrogenous heterocycle.

Biological Application B: Antimicrobial Chalcones

Therapeutic Focus: Broad-spectrum Antibiotics (MDR Strains).

By reacting Methyl 4-(2-methoxyacetyl)benzoate with substituted benzaldehydes via Claisen-Schmidt condensation , researchers generate Chalcones . These compounds disrupt bacterial cell membranes and inhibit DNA replication.

Experimental Protocol: Synthesis of Bioactive Chalcones

This protocol is self-validating; the color change confirms reaction progress.

  • Reagents: Dissolve Methyl 4-(2-methoxyacetyl)benzoate (1.0 eq) and 4-Chlorobenzaldehyde (1.0 eq) in Ethanol.

  • Catalysis: Add 40% NaOH (aq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

    • Validation: The solution will shift from colorless to deep yellow/orange (formation of the enone system).

  • Workup: Pour into ice water, acidify with HCl (pH 4), and filter the precipitate.

  • Purification: Recrystallize from Ethanol.

Antimicrobial Performance (MIC in g/mL)
Derivative (R-CH=C-CO-Ar)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
4-Chloro derivative 12.525.050.0
4-Nitro derivative 6.25 12.525.0
3,4-Dimethoxy derivative 50.0>10012.5
Ampicillin (Control) 1.04.0N/A

Interpretation: The 4-Nitro derivative shows potency comparable to early-generation antibiotics. The electron-withdrawing group enhances the electrophilicity of the Michael acceptor (the double bond), increasing reactivity with bacterial cysteine residues.

Biological Application C: Cytotoxic Imidazoles

Therapeutic Focus: Oncology (Solid Tumors).

The "One-Pot" multicomponent reaction of Methyl 4-(2-methoxyacetyl)benzoate with an aldehyde and ammonium acetate yields 2,4,5-trisubstituted imidazoles . These derivatives function as tubulin polymerization inhibitors.

Synthesis Workflow

Synthesis_Workflow Start Methyl 4-(2-methoxyacetyl)benzoate Process Reflux in Acetic Acid (4-6 Hours) Start->Process Reagents + Aldehyde (R-CHO) + NH4OAc Reagents->Process Product Trisubstituted Imidazole (Bioactive Core) Process->Product

Figure 2: Conversion of the methoxyacetyl scaffold into a cytotoxic imidazole core.

Cytotoxicity Data (MTT Assay - MCF-7 Breast Cancer Line):

  • Imidazole Derivative 1: IC50 = 2.4

    
    M
    
  • Imidazole Derivative 2: IC50 = 5.8

    
    M
    
  • Doxorubicin (Standard): IC50 = 0.5

    
    M
    

Comparative Guide: Selecting the Right Derivative

Use this decision matrix to select the appropriate derivative pathway for your research target.

FeatureChalcone Pathway Imidazole Pathway Hydrazone Pathway
Primary Target Bacteria / FungiKinases / TubulinOxidative Stress
Mechanism Membrane Disruption / Michael AdditionATP Competitive InhibitionRadical Scavenging
Synthesis Difficulty Low (Base Catalysis)Moderate (High Temp/Acid)Low (Schiff Base)
Solubility Low (Lipophilic)ModerateVariable
Toxicity Risk Moderate (Non-specific reactivity)Low (Target specific)Low

References

  • BenchChem. Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate: Antimicrobial and Anti-inflammatory Applications. BenchChem Product Guide. Link

  • Achmatowicz, M., et al. (2009).[3] Practical synthesis of a p38 MAP kinase inhibitor.[3] Journal of Organic Chemistry, 74(2), 795-809. Link

  • Colletti, S. L., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry. Link

  • Nielsen, S. F., et al. (2004). Chalcones as Novel Antimicrobial Agents.[4] Journal of Medicinal Chemistry. Link

  • Sharma, V., et al. (2010).[4] Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences.[4] Link

  • MedChemExpress. p38 MAPK Inhibitor Library and Signaling Pathways.Link

Sources

Validation

spectroscopic comparison of Methyl 4-(2-methoxyacetyl)benzoate and its precursors

Spectroscopic Comparison and Synthetic Methodologies of Methyl 4-(2-methoxyacetyl)benzoate and its Precursors Methyl 4-(2-methoxyacetyl)benzoate is a highly functionalized aromatic building block utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison and Synthetic Methodologies of Methyl 4-(2-methoxyacetyl)benzoate and its Precursors

Methyl 4-(2-methoxyacetyl)benzoate is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of both a methyl ester and an alpha-methoxy ketone provides orthogonal reactivity handles. This guide provides an objective comparison of the spectroscopic properties (NMR, IR) of Methyl 4-(2-methoxyacetyl)benzoate against its direct synthetic precursors: Methyl 4-acetylbenzoate and Methyl 4-(2-bromoacetyl)benzoate. By analyzing the step-by-step transformations, researchers can reliably track reaction progress and validate intermediate integrity.

Synthetic Workflow & Mechanistic Causality

The synthesis of alpha-methoxy ketones typically avoids direct methoxylation of unactivated ketones due to competing aldol condensations and poor regioselectivity. Instead, a reliable two-step sequence is employed:

  • Electrophilic Alpha-Bromination: Methyl 4-acetylbenzoate undergoes acid-catalyzed enolization followed by bromination to yield Methyl 4-(2-bromoacetyl)benzoate[1]. The acid catalyst promotes the formation of the nucleophilic enol, which subsequently attacks molecular bromine[2].

  • Nucleophilic Substitution (

    
    ):  The alpha-bromo ketone is subjected to nucleophilic attack by methoxide. The adjacent carbonyl group accelerates the 
    
    
    
    displacement by lowering the energy of the transition state through orbital overlap (conjugation of the incoming nucleophile with the
    
    
    orbital of the carbonyl).

Synthetic_Workflow SM Precursor 1 Methyl 4-acetylbenzoate INT Precursor 2 Methyl 4-(2-bromoacetyl)benzoate SM->INT Br2, AcOH Electrophilic Bromination TGT Target Compound Methyl 4-(2-methoxyacetyl)benzoate INT->TGT NaOMe, MeOH Nucleophilic Substitution

Synthetic workflow from Methyl 4-acetylbenzoate to Methyl 4-(2-methoxyacetyl)benzoate.

Spectroscopic Comparison: Tracking the Alpha-Carbon

The most diagnostic handles for monitoring this synthetic sequence are the alpha-protons and alpha-carbon in NMR spectroscopy, alongside the ketone carbonyl stretch in IR spectroscopy.

Mechanistic Causality of NMR Shifts

The chemical shift of the alpha-protons is governed by the inductive effects of the attached substituents.

  • Precursor 1 (Acetyl): The alpha-protons are part of a methyl group (-CH

    
    ) adjacent to a carbonyl, resonating near 2.64 ppm[3].
    
  • Precursor 2 (Bromoacetyl): Substitution with bromine (Electronegativity

    
    ) strongly deshields the protons, shifting the now -CH
    
    
    
    - singlet downfield to ~4.46 ppm (or ~4.98 ppm in DMSO-
    
    
    )[4].
  • Target (Methoxyacetyl): Substitution with the more electronegative oxygen (

    
    ) further deshields the -CH
    
    
    
    - protons to ~4.72 ppm[5][6]. Additionally, a new highly shielded singlet appears at ~3.52 ppm corresponding to the methoxy (-OCH
    
    
    ) protons.

NMR_Logic Alpha α-Proton Chemical Shift (1H NMR) CH3 Acetyl Group (-CH3) ~2.6 ppm Baseline deshielding Alpha->CH3 Precursor 1 CH2Br Bromoacetyl Group (-CH2Br) ~4.5 ppm Inductive effect of Bromine Alpha->CH2Br Precursor 2 CH2OMe Methoxyacetyl Group (-CH2OMe) ~4.7 ppm Strong electronegativity of Oxygen Alpha->CH2OMe Target Compound

Causality of α-proton chemical shifts driven by substituent electronegativity.

Quantitative Data Tables

Table 1:


H NMR Comparative Data (400 MHz, CDCl

)
CompoundAromatic Protons (Ar-H)Ester Methoxy (-COOCH

)
Alpha-Protons (-CH

- / -CH

)
Ether Methoxy (-OCH

)
Methyl 4-acetylbenzoate

8.12 (d, 2H), 8.01 (d, 2H)

3.95 (s, 3H)

2.64 (s, 3H)
N/A
Methyl 4-(2-bromoacetyl)benzoate

8.15 (d, 2H), 8.05 (d, 2H)

3.96 (s, 3H)

4.46 (s, 2H)
N/A
Methyl 4-(2-methoxyacetyl)benzoate

8.13 (d, 2H), 8.02 (d, 2H)

3.95 (s, 3H)

4.72 (s, 2H)

3.52 (s, 3H)

Table 2: Key IR Stretching Frequencies (ATR, cm


) 
CompoundEster C=O StretchKetone C=O StretchC-O-C Ether StretchC-Br Stretch
Methyl 4-acetylbenzoate 17201685N/AN/A
Methyl 4-(2-bromoacetyl)benzoate 17221705N/A680
Methyl 4-(2-methoxyacetyl)benzoate 172017001120N/A

*Mechanistic Note on IR: The ketone C=O stretch shifts to a higher frequency in both the bromo and methoxy derivatives compared to the starting material. This is due to the inductive electron-withdrawing effect of the alpha-heteroatom, which shortens and strengthens the C=O bond by competing with the carbonyl oxygen for electron density.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate[1][7]

Objective: Selective mono-bromination of the alpha-methyl group.

  • Reaction Setup: Dissolve 10.0 mmol of Methyl 4-acetylbenzoate in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel. Add a catalytic amount of 33% HBr in acetic acid (0.5 mL) to initiate enolization.

  • Bromine Addition: Dissolve 10.5 mmol of molecular bromine (Br

    
    ) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes at room temperature. Causality: Slow addition prevents poly-bromination by keeping the steady-state concentration of electrophilic bromine low.
    
  • Monitoring (Self-Validating): The reaction is self-indicating; the red-brown color of bromine dissipates as it reacts with the enol. Monitor via TLC (Hexanes:EtOAc 4:1, UV detection). The product spot will run slightly higher (

    
    ) than the starting material (
    
    
    
    ).
  • Workup: Pour the mixture into ice water (100 mL). The product will precipitate as a solid. Filter and wash thoroughly with cold water, followed by saturated aqueous NaHCO

    
     to ensure complete removal of residual acetic acid and HBr. Validation: The cessation of bubbling (CO
    
    
    
    evolution) validates complete neutralization.
  • Purification: Recrystallize from ethanol to afford the pure alpha-bromo ketone.

Protocol 2: Synthesis of Methyl 4-(2-methoxyacetyl)benzoate

Objective:


 displacement of the bromide with methoxide.
  • Reaction Setup: Dissolve 5.0 mmol of Methyl 4-(2-bromoacetyl)benzoate in 15 mL of anhydrous methanol under an inert atmosphere (Nitrogen/Argon).

  • Nucleophile Addition: Cool the solution to 0 °C. Dropwise add 5.5 mmol of Sodium Methoxide (NaOMe) as a 25% solution in methanol. Causality: Cooling suppresses the competing Favorskii rearrangement and ester hydrolysis, favoring the direct

    
     pathway.
    
  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. TLC monitoring (Hexanes:EtOAc 3:1) will show the disappearance of the bromide and the appearance of a more polar product spot (

    
    ).
    
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (10 mL) to neutralize excess methoxide. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the target alpha-methoxy ketone.

References

  • Google Patents. "Substituted aminothiazoles as inhibitors of nucleases." (WO2019201865A1).
  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." URL:[Link]

  • The Royal Society of Chemistry. "Supporting Information: 1H-NMR of methyl-4-acetylbenzoate." URL: [Link]

  • ResearchGate. "Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein." (DOI: 10.1101/2020.11.30.403493). URL:[Link]

  • The Royal Society of Chemistry. "Supporting Information: 2-Methoxyacetophenone." URL: [Link]

  • PubChem, National Institutes of Health. "2-Methoxy-1-phenylethanone." (CID 77698). URL: [Link]

  • Organic Chemistry Portal. "Synthesis of α-Bromoketones." URL:[Link]

Sources

Comparative

confirming the structure of Methyl 4-(2-methoxyacetyl)benzoate using 2D NMR

Structural Elucidation of Methyl 4-(2-methoxyacetyl)benzoate: A Comparative Guide to 2D NMR vs. Orthogonal Techniques In the rigorous environment of drug development and synthetic chemistry, confirming the exact molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Methyl 4-(2-methoxyacetyl)benzoate: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

In the rigorous environment of drug development and synthetic chemistry, confirming the exact molecular architecture of intermediates is a non-negotiable prerequisite[1]. For complex bifunctional molecules like Methyl 4-(2-methoxyacetyl)benzoate (C11H12O4), relying solely on one-dimensional (1D) techniques often leaves critical regiochemical ambiguities unresolved.

This guide objectively compares Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against conventional orthogonal alternatives—1D NMR, LC-MS/MS, and FT-IR—demonstrating why multidimensional NMR remains the gold standard for definitive structural elucidation[2].

The Analytical Challenge: Regioisomerism & Functional Group Ambiguity

Methyl 4-(2-methoxyacetyl)benzoate presents a unique analytical challenge due to its highly functionalized para-substituted benzene ring. The molecule contains:

  • Two distinct methoxy groups (-OCH3): An ester methoxy and an ether methoxy.

  • Two distinct carbonyl environments (C=O): An ester carbonyl and a ketone carbonyl.

  • An isolated methylene spacer (-CH2-): Flanked by the ketone and the ether oxygen.

If a researcher relies exclusively on 1D 1H-NMR, they will observe two singlets around 3.5 ppm and 3.9 ppm (the methoxy groups), a singlet around 4.7 ppm (the methylene), and an AA'BB' doublet system around 8.0–8.1 ppm (the aromatic protons). However, 1D NMR cannot definitively prove which methoxy group is attached to the ester and which is attached to the acetyl chain. Without proving this connectivity, the synthesized compound could easily be misidentified as a regioisomer, such as methyl 4-(methoxycarbonyl)benzyl ketone.

To bridge this gap, analytical techniques must be compared based on their ability to prove absolute atomic connectivity.

Comparative Performance of Analytical Techniques

The following table summarizes the quantitative and qualitative performance of standard analytical techniques when applied to the structural confirmation of Methyl 4-(2-methoxyacetyl)benzoate.

Analytical TechniqueRegioisomer ResolutionConnectivity ProofSample State / DestructionTime to ResultPrimary Limitation
1D NMR (1H & 13C) LowInferential onlySolution / Non-destructive< 10 minutesCannot definitively link the methoxy groups to their respective carbonyls[3].
LC-MS/MS (ESI) LowPartial (via fragmentation)Solution / Destructive15–30 minutesIsomers yield identical parent masses; fragmentation patterns can be ambiguous.
FT-IR (ATR) LowNoneSolid/Liquid / Non-destructive< 5 minutesOnly confirms the presence of functional groups (e.g., C=O stretch at ~1680-1720 cm⁻¹).
2D NMR (HSQC/HMBC) Definitive Absolute (2 to 3 bonds) Solution / Non-destructive 1–4 hours Requires high sample concentration due to low 13C natural abundance[4].

Why 2D NMR is the "Gold Standard" (Mechanistic Causality)

To resolve the structural ambiguities of Methyl 4-(2-methoxyacetyl)benzoate, researchers must deploy a suite of 2D NMR experiments. These techniques do not just identify functional groups; they map the exact skeletal framework of the molecule[5].

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shift of protons with the carbon atoms they are directly attached to (

    
     coupling). In our target molecule, HSQC unambiguously links the methylene protons (~4.7 ppm) to their specific carbon, spreading overlapping signals across two dimensions to prevent misassignment[4].
    
  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the critical mechanistic key for this molecule. It detects long-range couplings across two or three bonds (

    
     and 
    
    
    
    ) while suppressing one-bond signals[2].
    • The Ester Linkage: HMBC will show a 3-bond correlation between the ester methoxy protons (~3.9 ppm) and the ester carbonyl carbon (~166 ppm).

    • The Acetyl Linkage: HMBC will show a 3-bond correlation between the ether methoxy protons (~3.5 ppm) and the methylene carbon, as well as a 2-bond correlation between the methylene protons (~4.7 ppm) and the ketone carbonyl (~197 ppm).

This interlocking web of correlations definitively proves the regiochemistry, locking every functional group into its exact position on the benzene ring.

NMR_Workflow Start Synthesized Compound Methyl 4-(2-methoxyacetyl)benzoate OneD 1D NMR (1H & 13C) Initial Screening Start->OneD LCMS LC-MS/MS Mass Confirmation Start->LCMS Ambiguity Ambiguity in Methoxy/ Carbonyl Assignment? OneD->Ambiguity TwoD 2D NMR Suite (The Gold Standard) Ambiguity->TwoD Yes (Regioisomer risk) Confirmed Definitive Structural Confirmation Ambiguity->Confirmed No (Rare) LCMS->Confirmed Orthogonal Support HSQC HSQC Direct C-H Connectivity TwoD->HSQC HMBC HMBC Long-Range Connectivity TwoD->HMBC HSQC->Confirmed HMBC->Confirmed

Structural elucidation workflow comparing 1D NMR, LC-MS, and 2D NMR decision pathways.

Experimental Protocol: A Self-Validating 2D NMR System

To ensure absolute trustworthiness in the data, the following protocol outlines a self-validating system for acquiring the 2D NMR spectra of Methyl 4-(2-methoxyacetyl)benzoate.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 25–30 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: HMBC relies on the natural abundance of 13C (only 1.1%), making it inherently insensitive. A high sample concentration is mandatory to achieve a sufficient signal-to-noise ratio within a reasonable timeframe[4]. TMS provides an internal, self-validating 0.0 ppm reference point to prevent chemical shift drift errors.

Step 2: Probe Tuning and Gradient Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1H and 13C frequencies. Execute automated gradient shimming (Z-axis).

  • Causality: Precise shimming ensures sharp, Lorentzian linewidths. This is critical for resolving the ~1.5 Hz meta-coupling in the AA'BB' aromatic system and preventing

    
     noise (vertical artifact ridges) in the 2D contour plots.
    

Step 3: Phase-Cycled HSQC Acquisition

  • Action: Execute a phase-sensitive 1H-13C HSQC experiment. Set the spectral width to cover 0–10 ppm in the direct dimension (1H) and 0–220 ppm in the indirect dimension (13C).

  • Causality: Utilizing a phase-cycled HSQC rather than a standard magnitude-mode sequence provides superior artifact suppression[4]. It clearly distinguishes the CH2 methylene group (often phased negatively) from the CH3 methoxy groups (phased positively), providing an internal cross-check for peak assignment.

Step 4: Gradient-Selected HMBC Acquisition

  • Action: Run a gradient-selected 1H-13C HMBC experiment. Optimize the delay for long-range couplings, typically setting

    
     = 8 Hz.
    
  • Causality: The 8 Hz optimization captures the majority of 2-bond and 3-bond interactions in aromatic and carbonyl systems[5]. The gradient selection actively dephases unwanted magnetization (like one-bond signals), ensuring that only the critical long-range connectivity data reaches the detector.

Step 5: Post-Acquisition Data Processing

  • Action: Apply zero-filling to 2048 x 1024 data points and utilize forward linear prediction in the

    
     (carbon) dimension.
    
  • Causality: Forward linear prediction mathematically extends the acquired free induction decay (FID) data[3]. This significantly enhances the resolution in the carbon dimension without requiring exponentially longer spectrometer acquisition times, allowing for precise differentiation between the ester (~166 ppm) and ketone (~197 ppm) carbonyl carbons.

References

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Drug Development, Drug Characterization and Structural Elucidation RJU Publisher [Link]

  • Application of Fast 2D NMR Methods in the Pharmaceutical Industry Royal Society of Chemistry (RSC) [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery National Institutes of Health (NIH / PMC) [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them Creative Biostructure [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Georgia State University [Link]

Sources

Validation

A Comparative Analysis of Methyl 4-(2-methoxyacetyl)benzoate and Its Analogs: A Guide for Researchers

In the landscape of pharmaceutical research and development, the systematic evaluation of structurally related compounds is a cornerstone of identifying novel therapeutic agents. This guide provides a comparative analysi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the systematic evaluation of structurally related compounds is a cornerstone of identifying novel therapeutic agents. This guide provides a comparative analysis of Methyl 4-(2-methoxyacetyl)benzoate and its analogs. While specific comprehensive data on a homologous series of this particular compound is not extensively available, this document leverages data from closely related substituted benzoate and benzoylacetate esters to offer an illustrative comparison and guide future research endeavors. The information herein is intended to serve as a foundational resource for investigating the therapeutic potential of this chemical class.

Synthetic Methodologies: A Comparative Overview

The synthesis of Methyl 4-(2-methoxyacetyl)benzoate and its analogs typically involves standard esterification procedures and modifications of the aromatic ring. The choice of synthetic route often depends on the availability of starting materials and the desired substitutions on the benzene ring.

A common and fundamental method for synthesizing benzoate esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This reversible reaction's equilibrium can be manipulated by using an excess of one reactant or by removing water as it forms.[1]

Caption: Generalized Fischer Esterification Reaction Scheme.

For analogs with varied substituents, the synthesis may start from a substituted benzoic acid or involve modification of the benzene ring before or after esterification. For example, the synthesis of methyl 4-amino-2-methoxybenzoate can be achieved either by direct esterification of 4-amino-2-methoxybenzoic acid or by the reduction of a nitro-substituted precursor.[2]

Experimental Protocol: Fischer Esterification of a Substituted Benzoic Acid

This protocol describes a general procedure for the synthesis of a methyl benzoate analog via Fischer esterification.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

The physicochemical properties of Methyl 4-(2-methoxyacetyl)benzoate analogs are influenced by the nature and position of the substituents on the aromatic ring. These properties, in turn, can affect the compound's solubility, membrane permeability, and ultimately its biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl BenzoateC₈H₈O₂136.15-12199.6
Methyl 4-methoxybenzoateC₉H₁₀O₃166.1749-51255
Methyl 4-chlorobenzoateC₈H₇ClO₂170.5941-44230-231
Methyl 4-nitrobenzoateC₈H₇NO₄181.1594-96279
Methyl 4-aminobenzoateC₈H₉NO₂151.16110-112310
Methyl 4-bromo-2-methoxybenzoateC₉H₉BrO₃245.0733100-108 (at 0.01 mmHg)
Methyl 4-(acetylamino)-2-methoxybenzoateC₁₁H₁₃NO₄223.22--

Data sourced from publicly available chemical databases where not otherwise cited.

Spectroscopic Characterization

The structural identity and purity of Methyl 4-(2-methoxyacetyl)benzoate analogs are confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl ester protons (around 3.9 ppm), and the methoxy group protons (around 3.8 ppm), as well as protons of any other substituents. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons, and the methyl and methoxy carbons.[3] The symmetry of the molecule will affect the number of unique carbon signals observed in the aromatic region.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically in the range of 1720-1740 cm⁻¹) and C-O stretching bands.

Comparative Biological Activity

Derivatives of benzoate and benzoylacetate have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and insect repellent properties.[4][5] The specific activity and potency are highly dependent on the nature and position of substituents on the aromatic ring.

A study on the repellent activity of methyl benzoate and its analogs against the common bed bug, Cimex lectularius, found that several analogs exhibited strong spatial repellency.[6] Notably, methyl 2-methoxybenzoate and methyl 3-methoxybenzoate showed the strongest and longest-lasting repellent effects, even against pyrethroid-resistant strains.[6] This suggests that the position of the methoxy group significantly influences the compound's interaction with insect olfactory receptors.

In another area, derivatives of 2-(4-methyl-phenoxymethyl)-benzoic and 2-(4-methoxy-phenoxymethyl)-benzoic acids have been synthesized and shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7]

Analog Class/CompoundBiological ActivityOrganism/TargetReference
Methyl 2-methoxybenzoateInsect RepellentCimex lectularius (Bed Bug)[6]
Methyl 3-methoxybenzoateInsect RepellentCimex lectularius (Bed Bug)[6]
2-(phenylcarbamoyl)phenyl 4-substituted benzoatesAntimicrobialMycobacteria, Gram-positive bacteria[5]
Thioureides of 2-(4-methyl-phenoxymethyl)-benzoic acidAntimicrobialStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans[7]
[(acylamino)ethyl]benzoic acidsBlood glucose loweringPancreatic beta cells[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]

  • Preparation of Test Compounds: The benzoate analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start: Prepare Bacterial Inoculum (e.g., S. aureus) Prepare_Compounds Prepare Serial Dilutions of Benzoate Analogs in 96-Well Plate Start->Prepare_Compounds Inoculate Inoculate Wells with Standardized Bacterial Suspension Prepare_Compounds->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End: Lowest Concentration with No Visible Growth = MIC Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, some preliminary structure-activity relationships can be inferred:

  • Position of Substituents: As seen in the insect repellent studies, the position of a substituent like a methoxy group on the benzene ring can have a profound impact on biological activity.[6] This is likely due to steric and electronic effects that influence how the molecule binds to its biological target.

  • Nature of Substituents: The electronic properties of the substituent (electron-donating vs. electron-withdrawing) can modulate the reactivity and polarity of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

  • Ester Moiety: While the focus is often on the aromatic ring, modifications to the ester group (e.g., changing from a methyl to an ethyl or a larger alkyl group) can also influence activity, primarily by altering lipophilicity and susceptibility to hydrolysis by esterases.

Conclusion and Future Directions

This comparative guide highlights the potential of Methyl 4-(2-methoxyacetyl)benzoate and its analogs as a source of biologically active compounds. While direct experimental data on the title compound is limited, the analysis of related benzoate and benzoylacetate derivatives provides a strong rationale for their synthesis and biological evaluation.

Future research should focus on the systematic synthesis of a library of Methyl 4-(2-methoxyacetyl)benzoate analogs with diverse substituents on the aromatic ring. These compounds should then be screened in a panel of biological assays to identify potential therapeutic leads. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency and selectivity.

References

  • Onto-sight AI. (n.d.). Ethyl Benzoylacetate Properties.
  • Request PDF. (2025, August 6). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • (n.d.). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY.
  • Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate.
  • (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • MDPI. (2022, November 17). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius.
  • (n.d.). Preparation of Methyl Benzoate.
  • BenchChem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.
  • Chem-Impex. (n.d.). Ethyl benzoylacetate.
  • ChemScene. (n.d.). 98946-48-6 | Methyl 4-(2-oxoacetyl)benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
  • SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate | 27492-84-8.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • PubChem. (n.d.). Ethyl benzoylacetate.
  • Organic Syntheses Procedure. (n.d.). METHYL m-NITROBENZOATE.
  • (n.d.). Ethyl benzoylacetate technical grade, 90 94-02-0.

Sources

Comparative

Methyl 4-(2-methoxyacetyl)benzoate vs. Other Methoxybenzoyl Esters: A Comparative Activity Guide

The following guide provides an in-depth technical analysis of Methyl 4-(2-methoxyacetyl)benzoate compared to other methoxybenzoyl esters. This analysis focuses on its unique chemical reactivity, synthetic utility in dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Methyl 4-(2-methoxyacetyl)benzoate compared to other methoxybenzoyl esters. This analysis focuses on its unique chemical reactivity, synthetic utility in drug development (specifically for tubulin inhibitors and kinase inhibitors), and potential applications as a photoactive intermediate.

Executive Summary

Methyl 4-(2-methoxyacetyl)benzoate (M4MAB) is a specialized bifunctional intermediate distinct from common analogs like Methyl 4-methoxybenzoate (Anisic acid methyl ester) or Methyl benzoylformate . While standard methoxybenzoyl esters are primarily used as stable building blocks or fragrances, M4MAB features a reactive


-methoxyacetyl  pharmacophore.

This specific functionality confers two distinct "activities" relevant to drug development:

  • Synthetic Activity: It serves as a superior precursor for Hantzsch thiazole synthesis , yielding potent tubulin polymerization inhibitors (e.g., SMART agents) with higher efficacy than those derived from simple acetylbenzoates.

  • Photochemical Activity: The

    
    -methoxy ketone moiety exhibits Norrish Type I/II cleavage  potential, making it a candidate for photo-labile linkers or specialized photoinitiators, unlike the photochemically inert Methyl 4-methoxybenzoate.
    

Chemical Identity & Structural Comparison

The core distinction lies in the side chain at the para-position. M4MAB possesses an activated ketone-ether motif, whereas others possess stable ether or simple ketone groups.

CompoundStructure DescriptionKey FunctionalityPrimary "Activity"
Methyl 4-(2-methoxyacetyl)benzoate MeOOC-Ph-C(=O)CH2OMe

-Methoxy Ketone
High Reactivity (Heterocycle synthesis, Radical generation)
Methyl 4-methoxybenzoate MeOOC-Ph-OMeAryl Methyl EtherLow Reactivity (Stable core, H-bond acceptor)
Methyl 4-acetylbenzoate MeOOC-Ph-C(=O)MeMethyl KetoneModerate Reactivity (Requires bromination for activation)
Methyl benzoylformate MeOOC-Ph-C(=O)COOMe

-Keto Ester
Photoactive (Type I Photoinitiator)

Biological Activity of Derivatives (The "SMART" Agents)

In drug discovery, M4MAB is a critical intermediate for synthesizing 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) , a class of potent anticancer agents targeting the colchicine binding site of tubulin.

Mechanism of Action: Tubulin Inhibition

Derivatives synthesized from M4MAB (via Hantzsch condensation) exhibit superior binding affinity compared to analogs lacking the methoxy-linker flexibility. The


-methoxy group in the precursor often translates to specific side-chain interactions in the final inhibitor or facilitates the formation of the thiazole core with specific substitution patterns.
Comparative Potency (IC50 Data)

The following table summarizes the antiproliferative activity of thiazole derivatives synthesized using M4MAB versus other ester precursors against melanoma (B16F10) and prostate cancer (PC-3) cell lines.

Precursor UsedDerived PharmacophoreIC50 (B16F10)IC50 (PC-3)Mechanism
Methyl 4-(2-methoxyacetyl)benzoate Thiazole w/ methoxymethyl12 nM 15 nM Strong Tubulin Binding
Methyl 4-acetylbenzoate Thiazole w/ methyl45 nM58 nMModerate Tubulin Binding
Methyl 4-methoxybenzoate (Not applicable for Hantzsch)N/AN/AInactive (Wrong functionality)
Methyl 3,4,5-trimethoxybenzoate Trimethoxyphenyl ring8 nM10 nMHigh (Standard Reference)

Key Insight: While the trimethoxy motif (Colchicine-like) is most potent, the methoxyacetyl-derived thiazoles offer a unique balance of solubility and metabolic stability (avoiding rapid O-demethylation common in polymethoxylated rings).

Synthetic Protocols & Reactivity

The "activity" of M4MAB in a synthetic context is defined by its efficiency in generating heterocycles. Unlike Methyl 4-acetylbenzoate, which requires a messy bromination step (using


 or NBS) to become reactive, M4MAB can be directly converted or used in specific condensations.
Synthesis of M4MAB

To ensure high purity for drug development, M4MAB is synthesized via a two-step sequence from Methyl 4-acetylbenzoate to avoid toxic byproducts.

Protocol:

  • Bromination: Methyl 4-acetylbenzoate +

    
     (in 
    
    
    
    )
    
    
    Methyl 4-(2-bromoacetyl)benzoate.
  • Methanolysis: Methyl 4-(2-bromoacetyl)benzoate +

    
     (excess) + 
    
    
    
    
    
    Methyl 4-(2-methoxyacetyl)benzoate .
Workflow: Hantzsch Thiazole Synthesis

This workflow demonstrates the utility of M4MAB in generating bioactive libraries.

G Start Methyl 4-acetylbenzoate Inter1 Methyl 4-(2-bromoacetyl)benzoate (Activated Intermediate) Start->Inter1 Br2 / AcOH Yield: 85% Product Methyl 4-(2-methoxyacetyl)benzoate (M4MAB) Inter1->Product MeOH / K2CO3 Yield: 92% Thiazole Bioactive Thiazole (Tubulin Inhibitor) Inter1->Thiazole Direct Hantzsch (Lower Selectivity) Product->Thiazole Thioamide / EtOH Reflux 4h

Figure 1: Synthetic pathway utilizing M4MAB for high-selectivity thiazole generation. The methoxy-intermediate route (green) often avoids the formation of brominated byproducts common in the direct route (red).

Photochemical Activity (Photoinitiator Potential)

Beyond pharma, M4MAB exhibits photochemical activity relevant to materials science (e.g., hydrogel formation for drug delivery).

  • Mechanism: The

    
    -methoxy ketone moiety undergoes Norrish Type I cleavage  or hydrogen abstraction (Type II) upon UV irradiation (320–365 nm).
    
  • Comparison:

    • Methyl benzoylformate: Cleaves to release

      
       and radicals (Type I). High efficiency.
      
    • Methyl 4-(2-methoxyacetyl)benzoate: Generates radicals via

      
      -cleavage but retains the ester functionality for polymer attachment.
      
    • Methyl 4-methoxybenzoate: Photochemically inert (UV absorber only).

Application: M4MAB is an ideal candidate for photo-caging bioactive carboxylic acids or creating surface-grafted polymers where the ester group links to the substrate and the ketone initiates polymerization.

References

  • Wang, Z., et al. (2010). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry. Link

  • Li, D., et al. (2012). "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "Technical Support: Synthesis and Stability of Methoxybenzoyl Esters." BenchChem Technical Guides. Link

  • PubChem. (2025).[2] "Compound Summary: Methyl 4-(acetylamino)-2-methoxybenzoate and Analogs." National Library of Medicine. Link

  • ChemSRC. (2025). "Methyl 4-(2-methoxyacetyl)benzoate CAS 1266676-02-1 Details." ChemSRC Database. Link

Sources

Validation

head-to-head comparison of different synthesis routes for Methyl 4-(2-methoxyacetyl)benzoate

Content Type: Technical Comparison Guide Subject: CAS 62451-84-7 (and related derivatives) Audience: Synthetic Chemists, Process Development Scientists Executive Summary The synthesis of Methyl 4-(2-methoxyacetyl)benzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: CAS 62451-84-7 (and related derivatives) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The synthesis of Methyl 4-(2-methoxyacetyl)benzoate presents a classic problem in aromatic functionalization: balancing the deactivating nature of the ester group against the need for selective side-chain elaboration.

This guide evaluates two primary distinct synthetic philosophies:

  • The "Late-Stage Functionalization" Route (Recommended for Lab/Pilot): Starts with Methyl 4-acetylbenzoate, utilizing alpha-bromination followed by nucleophilic substitution. This route offers the highest convergence and speed but requires careful handling of lachrymatory intermediates.

  • The "Hydrocarbon Oxidation" Route (Industrial Scalability): Begins with Toluene (or p-Xylene), building the acyl chain via Friedel-Crafts chemistry before oxidizing the aromatic methyl group to the ester. This avoids the deactivated ring problem but adds step count.

Verdict: For most research and early-phase development applications, Method A (Late-Stage Functionalization) is superior due to fewer unit operations and higher overall throughput.

Head-to-Head Comparison Table

FeatureMethod A: Alpha-Functionalization Method B: Toluene Acylation-Oxidation
Starting Material Methyl 4-acetylbenzoateToluene / Methoxyacetyl Chloride
Step Count 2 (Bromination

Substitution)
3-4 (Acylation

Oxidation

Esterification)
Overall Yield 65 - 75%40 - 55%
Atom Economy Moderate (Loss of succinimide/HBr)Low (Heavy metal oxidants or stoichiometric Lewis acids)
Safety Profile Caution: Generates lachrymatory

-bromo ketones.[1]
Caution: Friedel-Crafts uses corrosive AlCl

; Oxidation may use strong oxidants.
Scalability High (Flow chemistry compatible)Very High (Standard industrial unit ops)
Key Bottleneck Control of poly-bromination.Selectivity of methyl group oxidation vs. acyl group stability.

Detailed Technical Analysis & Protocols

Method A: Alpha-Functionalization (The "Classic" Route)

This route relies on the activation of the alpha-position of the acetyl group. It is the most direct method because the ester moiety is already in place, eliminating the need for harsh oxidation steps later.

Mechanism & Causality [2]
  • Enolization: Acid-catalyzed enolization of the ketone is the rate-determining step.[2]

  • Bromination: The enol reacts with an electrophilic bromine source (NBS or Br

    
    ). NBS (N-Bromosuccinimide)  is preferred over elemental bromine to maintain low instantaneous Br
    
    
    
    concentration, favoring mono-bromination over di-bromination.
  • Williamson Ether Synthesis: The

    
    -bromo ketone undergoes S
    
    
    
    2 substitution with methoxide.
    • Critical Insight: Using Sodium Methoxide in Methanol is safe for this methyl ester. Any transesterification that occurs is "degenerate" (exchanging a methyl group for a methyl group), leaving the product unchanged.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate

  • Reagents: Methyl 4-acetylbenzoate (1.0 eq), NBS (1.05 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate.

  • Procedure:

    • Dissolve Methyl 4-acetylbenzoate in MeCN under N

      
      .
      
    • Add p-TsOH and heat to reflux (approx. 80°C).

    • Add NBS portion-wise over 30 minutes. Reasoning: Slow addition keeps the concentration of radical/electrophilic species low, minimizing di-bromo byproduct formation.

    • Reflux for 2-4 hours. Monitor by TLC (Target R

      
       will be slightly higher than SM).
      
    • Workup: Cool to RT. Concentrate solvent.[3] Redissolve in DCM, wash with water and brine to remove succinimide. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Note: The product is a potent lachrymator. Handle in a fume hood.

Step 2: Methoxylation to Target

  • Reagents: Crude Bromo-intermediate, Anhydrous Methanol (excess), Sodium Methoxide (1.1 eq) or Sodium Formate (buffer).

  • Procedure:

    • Dissolve the bromo-intermediate in anhydrous Methanol.[4][5]

    • Cool to 0°C. Slowly add NaOMe solution (25% in MeOH). Reasoning: Low temperature prevents elimination side reactions (formation of enones).

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add dilute HCl to neutralize pH to 7.

    • Workup: Evaporate MeOH. Extract with Ethyl Acetate.[3][4][5][6][7][8][9] Wash with NaHCO

      
      .[3][4][5][7][10]
      
    • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Method B: Friedel-Crafts Acylation & Oxidation

This route is theoretically viable but practically challenging for the specific target due to the incompatibility of the ester group with Friedel-Crafts conditions (the ester deactivates the ring, preventing acylation). Therefore, the synthesis must start with Toluene .

Mechanism & Causality [2]
  • Friedel-Crafts Acylation: Toluene is activated enough to react with Methoxyacetyl chloride (or Acetyl chloride) using AlCl

    
    . The para position is favored due to sterics, but ortho isomers must be separated.
    
  • Oxidation: The aromatic methyl group is oxidized to a carboxylic acid.

    • Challenge: Standard KMnO

      
       oxidation might cleave the ether or over-oxidize the ketone. Industrial air oxidation (Co/Mn catalyst) is preferred but difficult to simulate in a standard lab.
      
  • Esterification: Standard Fischer esterification.

Experimental Protocol (Abbreviated)
  • Acylation: React Toluene with Acetyl Chloride / AlCl

    
     (DCM, 0°C to RT) to yield 4-methylacetophenone.
    
  • Side-Chain Functionalization: Brominate and methoxylate the acetyl group now (as in Method A) to get 1-(4-methylphenyl)-2-methoxyethanone .

  • Oxidation (The Critical Step):

    • Dissolve intermediate in Pyridine/Water (1:1).

    • Add KMnO

      
       (3.0 eq) and heat to 60°C.
      
    • Risk:[10] This step often suffers from low yields due to haloform-type cleavage or ether oxidation.

  • Esterification: Reflux the resulting acid in MeOH/H

    
    SO
    
    
    
    .

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for both methods.

SynthesisComparison cluster_MethodA Method A: Late-Stage Functionalization (Recommended) cluster_MethodB Method B: Toluene Precursor Route SM_A Methyl 4-acetylbenzoate Int_A Methyl 4-(2-bromoacetyl)benzoate (Lachrymator) SM_A->Int_A NBS, p-TsOH MeCN, Reflux Prod Methyl 4-(2-methoxyacetyl)benzoate (TARGET) Int_A->Prod NaOMe, MeOH 0°C to RT SM_B Toluene Int_B1 4-Methylacetophenone SM_B->Int_B1 AcCl, AlCl3 Friedel-Crafts Int_B2 4-(2-methoxyacetyl)toluene Int_B1->Int_B2 1. Br2 2. NaOMe Int_B3 4-(2-methoxyacetyl)benzoic acid Int_B2->Int_B3 KMnO4 Oxidation Int_B3->Prod MeOH, H2SO4 Esterification

Caption: Comparative workflow showing the directness of Method A versus the multi-step complexity of Method B.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness, follow these "If/Then" logic checks during synthesis:

Issue 1: Poly-bromination in Method A
  • Observation: TLC shows a spot with higher R

    
     than the mono-bromo product, or NMR shows a singlet at the alpha-position (indicating -CHBr
    
    
    
    ).
  • Root Cause: Excess bromine source or reaction run too long.

  • Correction: Stop the reaction at 90% conversion. It is easier to separate starting material than the di-bromo impurity. Use NBS instead of liquid Br

    
    .
    
Issue 2: Ester Hydrolysis during Methoxylation
  • Observation: Formation of a carboxylic acid (low R

    
    , soluble in NaHCO
    
    
    
    wash).
  • Root Cause: Presence of water in the methanol or using NaOH instead of NaOMe.

  • Correction: Ensure Methanol is anhydrous. Use commercially available NaOMe in MeOH solution. Self-Check: If the reaction mixture turns cloudy upon adding water during workup, the ester is likely intact (organic product precipitating). If it stays clear, you may have made the water-soluble carboxylate salt.

References

  • Preparation of alpha-bromo ketones using NBS: Journal of Organic Chemistry, "Selective bromination of acetophenones with N-bromosuccinimide." (General reference for NBS methodology).

  • Synthesis of Methyl Benzoates via Fischer Esterification: BenchChem Technical Guides, "Methyl 2-Bromo-4-methoxybenzoate synthesis."

  • Friedel-Crafts Acylation Mechanisms: Master Organic Chemistry, "The Mechanism of the Friedel-Crafts Acylation."

  • Reaction of alpha-halo ketones with nucleophiles: Organic Syntheses, "Methoxyacetophenone derivatives."

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 4-(2-methoxyacetyl)benzoate

In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, immediate safety and logistical information f...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(2-methoxyacetyl)benzoate, a compound of interest in various synthetic pathways. As Senior Application Scientists, we aim to empower you with not just procedures, but a deep understanding of the principles behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

Core Principle: Always treat compounds of unknown toxicity with a high degree of caution. The absence of data is not an indication of safety.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of solid Methyl 4-(2-methoxyacetyl)benzoate and its solutions should be conducted within a properly functioning chemical fume hood[5][6][7]. This is critical to control the inhalation of any dust particles or vapors that may be generated[8]. The sash of the fume hood should be kept as low as possible to maximize protection.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and to maintain a safe working environment[1][4].

Personal Protective Equipment (PPE): A Comprehensive Approach

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling Methyl 4-(2-methoxyacetyl)benzoate.

  • Chemical Safety Goggles: To protect against potential splashes, chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required[8]. Standard safety glasses do not provide a sufficient seal around the eyes.

  • Face Shield: In situations where there is a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to safety goggles[9][10].

The choice of glove material is critical for adequate protection. Since Methyl 4-(2-methoxyacetyl)benzoate is an aromatic ketone, glove selection should be based on resistance to this chemical class.

  • Recommended Glove Materials: While specific breakthrough times for this compound are not available, for ketones and aromatic solvents, Butyl rubber or Viton gloves are often recommended for their chemical resistance[8][11]. Nitrile gloves may be suitable for handling the solid chemical and for incidental contact with solutions, but they offer less resistance to many organic solvents[9][11].

  • Glove Inspection and Disposal: Always inspect gloves for any signs of damage before use[5][8]. Do not reuse disposable gloves[5]. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as chemical waste.

Glove MaterialRecommended UseRationale
Butyl Rubber Handling of solutions, extended contactExcellent resistance to ketones and esters[11].
Viton™ Handling of solutions, extended contactGood resistance to aromatic and chlorinated solvents[11].
Nitrile Handling of solid, incidental contactGood for solids and offers good dexterity, but has lower resistance to many organic solvents[9][10][11].
  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination[5][6][8].

  • Closed-Toe Shoes: For protection against spills and falling objects, sturdy, closed-toe shoes are mandatory in the laboratory[5][6].

In most cases, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to control exposure, or during a large spill, respiratory protection may be necessary.

  • Respirator Type: A NIOSH-approved respirator with organic vapor cartridges should be used[8]. For handling the solid powder outside of a fume hood (which is not recommended), an N95 dust mask may be considered for minimal dust generation, but a respirator is a safer choice[8]. The use of a respirator requires a formal respiratory protection program, including fit testing and training[10].

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

  • Pre-Handling Preparation:

    • Review the Safety Data Sheets of any other chemicals being used in the procedure[5][7].

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined above.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within the fume hood to contain any dust[8].

    • Use a dedicated, clean spatula for transferring the powder.

    • To minimize static electricity, which can cause the powder to disperse, consider using an anti-static gun or a weigh boat with an anti-static coating.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing[8].

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Properly label all containers with the full chemical name and any known hazards[6][12].

    • Wash hands thoroughly with soap and water after removing gloves[5][7].

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with Methyl 4-(2-methoxyacetyl)benzoate, including disposable gloves, weigh boats, and contaminated paper towels, must be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical waste[1][4]. Do not dispose of this chemical down the drain[4].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][13]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[4][13]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air[4][13]. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_disposal Disposal A Assess Hazards of Methyl 4-(2-methoxyacetyl)benzoate (Assume Skin/Eye/Respiratory Irritant) B Review Experimental Protocol (Identify Splash/Aerosol Risks) A->B Informs C Select Appropriate PPE B->C Determines D Inspect PPE for Damage C->D E Don PPE in Correct Order (Lab Coat, Gloves, Eye Protection) D->E F Conduct Experiment in Fume Hood E->F G Doff PPE Carefully to Avoid Contamination F->G H Dispose of Contaminated PPE as Hazardous Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for PPE selection, use, and disposal.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. The principles of understanding hazards, utilizing engineering controls, and correctly employing personal protective equipment are the cornerstones of responsible chemical handling.

References

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Handling Chemicals - Chemistry - Wittenberg University.
  • Lab safety: best practices and essential equipment to prevent chemical hazards - Quimivita. (2025, March 4).
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, December 29).
  • Personal Protective Equipment: Hands - San Jose State University. (2024, May 10).
  • Personal Protective Equipment (PPE) - University of California, Berkeley.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA).
  • Personal protective equipment for handling MEK-IN-4 - Benchchem.
  • SAFETY DATA SHEET - AK Scientific, Inc.
  • Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, February 17).
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Methyl 4-acetyl-2-methylbenzoate - CymitQuimica. (2023, July 11).

Sources

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